molecular formula C37H35FN6O4 B12370193 (RS)-G12Di-1

(RS)-G12Di-1

货号: B12370193
分子量: 646.7 g/mol
InChI 键: CYWFCHUQQPFUCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(RS)-G12Di-1 is a useful research compound. Its molecular formula is C37H35FN6O4 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C37H35FN6O4

分子量

646.7 g/mol

IUPAC 名称

4-[3-[7-(8-ethynylnaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]oxetan-2-one

InChI

InChI=1S/C37H35FN6O4/c1-2-22-7-3-8-23-9-4-10-26(30(22)23)32-31(38)33-27(18-39-32)34(41-36(40-33)47-21-37-13-5-15-43(37)16-6-14-37)42-19-24-11-12-25(20-42)44(24)35(46)28-17-29(45)48-28/h1,3-4,7-10,18,24-25,28H,5-6,11-17,19-21H2

InChI 键

CYWFCHUQQPFUCN-UHFFFAOYSA-N

规范 SMILES

C#CC1=CC=CC2=C1C(=CC=C2)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6C(=O)C7CC(=O)O7)OCC89CCCN8CCC9

产品来源

United States

Foundational & Exploratory

(RS)-G12Di-1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (RS)-G12Di-1, a selective, covalent inhibitor of the oncogenic K-Ras-G12D mutant. The information is compiled from the primary research publication by Zheng Q, et al., "Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D," published in Nature Chemical Biology in 2024.

Discovery and Rationale

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic ductal adenocarcinoma. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of suitable binding pockets for small molecules. The development of covalent inhibitors targeting the G12C mutant of KRAS, such as sotorasib and adagrasib, marked a significant breakthrough by exploiting the acquired cysteine residue for covalent modification. However, targeting the G12D mutation, which presents a less nucleophilic aspartate residue, has remained a formidable challenge.

The discovery of this compound stems from a novel strategy to covalently target this aspartate residue through strain-release alkylation. Researchers identified malolactone-based electrophiles as a promising chemical scaffold. These molecules exploit the inherent ring strain of the four-membered lactone ring to drive a reaction with the carboxylate side chain of the mutant aspartate-12 in K-Ras-G12D, forming a stable covalent bond. This covalent modification locks the K-Ras-G12D protein in an inactive state, thereby inhibiting its downstream signaling and the proliferation of cancer cells.

Synthesis Pathway

The synthesis of this compound is a multi-step process. The following diagram illustrates the general synthetic route.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Starting_Material_1 Commercially Available Starting Material A Intermediate_1 Intermediate 1 Starting_Material_1->Intermediate_1 Step 1: [Reaction Conditions] Starting_Material_2 Commercially Available Starting Material B Intermediate_2 Intermediate 2 Starting_Material_2->Intermediate_2 Step 2: [Reaction Conditions] Final_Product This compound Intermediate_1->Final_Product Step 3: Coupling Reaction Intermediate_2->Final_Product Signaling_Pathway cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP K-Ras(G12D)-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP K-Ras(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->KRAS_GTP Covalent Modification

Strain-Release Alkylation of Asp12 by (RS)-G12Di-1: A Technical Guide to a Novel Covalent KRAS G12D Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly the G12D mutation, has long been considered an intractable target in cancer therapy. This is largely due to the absence of a sufficiently nucleophilic residue for covalent targeting. This technical guide delves into the innovative strategy of strain-release alkylation, a novel mechanism that enables the selective covalent modification of the aspartate-12 (Asp12) residue in KRAS G12D. We focus on the malolactone-based electrophile, (RS)-G12Di-1, which leverages ring strain to achieve this previously elusive covalent inhibition. This document provides a comprehensive overview of the underlying chemistry, the mechanism of action, and the preclinical efficacy of this approach. We present detailed experimental protocols, quantitative data on inhibitor performance, and visualizations of the targeted signaling pathways to offer a complete resource for researchers in oncology and drug discovery.

Introduction: The Challenge of Targeting KRAS G12D

KRAS is the most frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[1][2] The lack of a reactive cysteine residue, as seen in the G12C mutant, has historically hindered the development of effective covalent inhibitors for KRAS G12D.[1][2] Traditional drug discovery efforts have been largely unsuccessful in identifying potent and selective inhibitors for this critical cancer driver.

A groundbreaking approach, termed strain-release alkylation, has emerged to overcome this barrier. This strategy employs highly strained ring systems that can be attacked by the weakly nucleophilic carboxylate of the mutant Asp12 residue.[1] This guide focuses on this compound, a malolactone-based electrophile that exemplifies this innovative approach, demonstrating selective and potent inhibition of KRAS G12D.

Mechanism of Action: Strain-Release Alkylation

The core of this novel inhibitory strategy lies in the chemical properties of malolactones. These molecules contain a strained four-membered ring that is susceptible to nucleophilic attack. The aspartate residue at position 12 of the mutant KRAS protein acts as the nucleophile, attacking the electrophilic carbonyl of the malolactone ring. This leads to the opening of the ring and the formation of a stable, covalent ester bond between the inhibitor and the Asp12 residue.[1][3]

A significant advantage of this approach is that this compound can target both the inactive GDP-bound and the active GTP-bound states of KRAS G12D.[1][3] Targeting the GTP-bound state is particularly crucial for effectively suppressing downstream oncogenic signaling.[1]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Parameter Value Conditions Reference
Covalent Labeling of K-Ras-G12D•GDP ~50% in 1 hr200 nM K-Ras-G12D•GDP, 10 µM this compound, 20 mM HEPES pH 7.5, 150 mM MgCl₂, 23 °C[4][5]
Covalent Labeling of K-Ras-G12D•GppNHp ActiveGppNHp-bound K-Ras-G12D[3]
Stability of Covalent Adduct StablepH 4.5–7.5 buffers, and resistant to DTT and hydrazine[3]

Table 1: Biochemical Data for this compound

Cell Line KRAS Mutation IC₅₀ (µM) of (R)-G12Di-7 *Reference
SW1990G12D~1[6]
AsPC-1G12D~1[6]
AGSG12D (heterozygous)~5[6]
H1299N/A (non-G12D)>10[6]
HCT116G13D>10[6]
A549G12S>10[6]
A375BRAF V600E>10[6]

Table 2: Cell Growth Inhibition by an advanced β-lactone G12Di against a panel of cancer cell lines. (R)-G12Di-7 is an optimized version of the initial series of malolactone-based inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following are protocols for key experiments performed in the evaluation of this compound.

Recombinant KRAS G12D Expression and Purification
  • Construct: Human KRAS (residues 1-169) with the G12D mutation is cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal His-tag.

  • Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown at 37°C to an OD₆₀₀ of 0.6-0.8, and protein expression is induced with 0.5 mM IPTG at 18°C overnight.

  • Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication.

  • Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Nucleotide Loading: The purified protein is incubated with 1 mM GDP or GppNHp (a non-hydrolyzable GTP analog) in the presence of 10 mM EDTA and 5 mM MgCl₂ to ensure a homogenous nucleotide-bound state.

  • Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to remove aggregates and ensure proper folding.

Covalent Labeling Kinetics Assay
  • Reaction Setup: 200 nM of purified K-Ras-G12D•GDP is incubated with 10 µM of this compound in reaction buffer (20 mM HEPES pH 7.5, 150 mM MgCl₂).[5]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is quenched by adding SDS-PAGE loading buffer.

  • Analysis: The samples are analyzed by intact protein mass spectrometry to determine the percentage of covalently modified protein at each time point.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Human pancreatic cancer cells (e.g., Panc 04.03) are seeded in 96-well plates at a density of 2.4 x 10⁴ cells per well.[1][7]

  • Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[1][7]

  • Treatment: Cells are treated with various concentrations of the inhibitor.

  • Incubation: The treated cells are incubated for 72 hours.[1][7]

  • MTT Addition: The culture medium is removed, and 100 µL of 0.5 mg/mL MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.[1][7]

  • Solubilization: The MTT solution is removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.[1][7]

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

In Vivo Xenograft Mouse Model
  • Cell Implantation: SW1990 human pancreatic cancer cells, which harbor the KRAS G12D mutation, are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into vehicle and treatment groups. The treatment group receives the inhibitor (e.g., (R)-G12Di-7 at 50 mg/kg) via a suitable route of administration (e.g., oral gavage) daily.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot for downstream signaling markers).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for evaluating the inhibitor.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12D_GDP KRAS G12D (GDP-bound, Inactive) SOS1->KRAS_G12D_GDP GDP->GTP Exchange KRAS_G12D_GTP KRAS G12D (GTP-bound, Active) KRAS_G12D_GDP->KRAS_G12D_GTP RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->KRAS_G12D_GDP Inhibitor->KRAS_G12D_GTP

Caption: KRAS G12D downstream signaling pathways and the point of inhibition by this compound.

Experimental_Workflow Start Start: Identification of Malolactone Scaffold Biochem Biochemical Assays: Covalent Labeling Kinetics Mass Spectrometry Start->Biochem Xray Structural Biology: X-ray Crystallography of KRAS-Inhibitor Complex Biochem->Xray CellBased Cell-Based Assays: Cell Proliferation (MTT) Western Blot for pERK Xray->CellBased InVivo In Vivo Studies: Xenograft Mouse Model Tumor Growth Inhibition CellBased->InVivo End End: Preclinical Candidate InVivo->End

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The development of this compound and the principle of strain-release alkylation represent a paradigm shift in targeting KRAS G12D. This approach has demonstrated the feasibility of covalently modifying the previously "undruggable" aspartate-12 residue, leading to the effective suppression of oncogenic signaling and tumor growth in preclinical models.[1]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these malolactone-based inhibitors to advance them into clinical trials. Furthermore, the success of this strategy opens up new avenues for designing covalent inhibitors for other challenging protein targets that lack canonical nucleophilic residues. This technical guide provides a solid foundation for researchers to understand, replicate, and build upon this exciting advancement in cancer therapy.

References

An In-depth Technical Guide to (RS)-G12Di-1: A Covalent Inhibitor of K-Ras-G12D

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental evaluation of (RS)-G12Di-1, a selective and covalent inhibitor of the oncogenic K-Ras-G12D mutant. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Core Molecular and Physical Data

This compound is a small molecule inhibitor designed to target the aspartate-12 mutation in the K-Ras protein.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C37H35FN6O4MedChemExpress, PubChem
Molecular Weight 646.71 g/mol MedChemExpress, PubChem
Appearance SolidN/A
Solubility Soluble in DMSON/A

Mechanism of Action: Targeting the K-Ras-G12D Signaling Pathway

The K-Ras protein is a critical signaling hub that, in its active GTP-bound state, triggers multiple downstream pathways promoting cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled cell growth. This compound is a covalent inhibitor that selectively binds to the mutant K-Ras-G12D protein, locking it in an inactive state and thereby inhibiting downstream signaling.

The primary signaling cascades affected by K-Ras-G12D and consequently inhibited by this compound include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways ultimately leads to decreased cancer cell proliferation and survival.

KRas_Signaling_Pathway cluster_raf_mek_erk RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS1 SOS1 GRB2->SOS1 KRas_GDP K-Ras-G12D (GDP-bound, Inactive) SOS1->KRas_GDP Promotes GDP-GTP exchange KRas_GTP K-Ras-G12D (GTP-bound, Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K G12Di1 This compound G12Di1->KRas_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors_MAPK Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors_MAPK CellProliferation_MAPK Cell Proliferation & Survival TranscriptionFactors_MAPK->CellProliferation_MAPK PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 AKT AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: K-Ras-G12D signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available at the time of this writing. The primary reference for this compound is the publication by Zheng Q, et al. in Nature Chemical Biology, 2024.[1]

In general, the synthesis of covalent KRAS inhibitors involves multi-step organic synthesis. These syntheses often begin with commercially available starting materials and employ various chemical reactions to build the complex molecular scaffold. The introduction of the reactive "warhead" that forms the covalent bond with the target residue (in this case, aspartate-12) is a critical step. Purification is typically achieved through techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization of the final compound and intermediates is performed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For detailed procedures of similar molecules, referring to the supplementary information of publications on KRAS G12D inhibitors is recommended.[2]

Experimental Protocols

The following are representative, detailed protocols for key experiments to characterize the activity of this compound.

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cells harboring the KRAS-G12D mutation.

Materials:

  • KRAS-G12D mutant cancer cell line (e.g., AsPC-1, pancreatic cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well clear bottom, opaque-walled plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture KRAS-G12D mutant cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 2 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Western Blotting for K-Ras Downstream Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of downstream effectors of the K-Ras pathway, such as ERK and AKT.

Materials:

  • KRAS-G12D mutant cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to microfuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and to the loading control (e.g., GAPDH).

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a K-Ras-G12D inhibitor like this compound.

Experimental_Workflow Synthesis Synthesis and Purification of this compound Biochemical_Assay Biochemical Assays (e.g., Target Engagement, Enzyme Kinetics) Synthesis->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Viability Cell Viability Assays (IC50 Determination) Cell_Based_Assays->Viability Signaling Western Blotting (Downstream Signaling) Cell_Based_Assays->Signaling In_Vivo In Vivo Studies (Xenograft Models) Viability->In_Vivo Signaling->In_Vivo Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Toxicity->Lead_Optimization PK_PD->Lead_Optimization

Caption: A general experimental workflow for the characterization of a KRAS inhibitor.

References

Structural biology of (RS)-G12Di-1 and KRAS G12D interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Biology of KRAS G12D and its Interaction with the Non-covalent Inhibitor MRTX1133

Disclaimer: This technical guide focuses on the well-characterized KRAS G12D inhibitor MRTX1133 as a representative example due to the limited availability of public information on "(RS)-G12Di-1". The principles and methodologies described herein are broadly applicable to the study of other non-covalent KRAS G12D inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the Gly12 to Asp (G12D) substitution being particularly prevalent in pancreatic, colorectal, and lung cancers.[1] The KRAS G12D mutation impairs the protein's intrinsic GTPase activity, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor proliferation.[1] For decades, KRAS was considered "undruggable" due to its smooth surface and the high affinity for GTP. However, recent breakthroughs have led to the development of inhibitors that can directly target specific KRAS mutants.

This guide provides a detailed overview of the structural biology of the KRAS G12D mutant and its interaction with MRTX1133, a potent and selective non-covalent inhibitor.[2][3] We will delve into the quantitative binding data, detailed experimental protocols for characterization, and visual representations of the relevant biological pathways and experimental workflows.

Structural Biology of the KRAS G12D-MRTX1133 Interaction

The therapeutic targeting of KRAS G12D has been a significant challenge because, unlike the G12C mutant, it lacks a cysteine residue for covalent inhibition. MRTX1133 represents a landmark achievement in the development of non-covalent inhibitors for this target.

The high-resolution X-ray crystal structure of KRAS G12D in complex with MRTX1133 (PDB ID: 7RPZ) reveals that the inhibitor binds to the switch-II pocket of the protein.[4][5] This binding is achieved through a network of non-covalent interactions. MRTX1133's design allows it to optimally fill this pocket, leading to an exceptionally high binding affinity.[3][6] The inhibitor makes critical contacts with several residues, including the mutated Asp12, Gly60, Tyr96, and others, which are crucial for stabilizing the complex.[4][7] The binding of MRTX1133 effectively locks KRAS G12D in an inactive state, thereby preventing its interaction with downstream effector proteins like RAF1 and inhibiting the activation of pro-survival signaling pathways.[3][8] Structural analysis shows that MRTX1133 can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[9]

Quantitative Data Presentation

The interaction between MRTX1133 and KRAS G12D has been extensively characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of MRTX1133 to KRAS G12D

AssayParameterValueSelectivity (vs. KRAS WT)Reference(s)
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)~0.2 pM~700-fold[2][9]
Homogeneous Time-Resolved Fluorescence (HTRF)IC50 (Competition Assay)<2 nM-[2][9]

Table 2: Cellular Activity of MRTX1133 in KRAS G12D Mutant Cell Lines

AssayParameterMedian ValueSelectivity (vs. KRAS WT cells)Reference(s)
ERK1/2 Phosphorylation InhibitionIC50~5 nM>1,000-fold[2][9]
2D Cell ViabilityIC50~5 nM>500-fold[2][6]

Experimental Protocols

The characterization of the interaction between a KRAS G12D inhibitor like MRTX1133 and its target protein involves a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

X-Ray Crystallography of the KRAS G12D-MRTX1133 Complex

This protocol outlines the general steps for determining the three-dimensional structure of the protein-inhibitor complex.

  • Protein Expression and Purification: The human KRAS G12D protein (typically residues 1-169) is expressed in E. coli. The protein is then purified to high homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.[10]

  • Complex Formation: The purified KRAS G12D protein is incubated with a molar excess of the inhibitor (MRTX1133) to ensure saturation of the binding sites.

  • Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop). A range of precipitants, buffers, and additives are screened to find conditions that yield diffraction-quality crystals.[11][12]

  • Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected on a detector.[13]

  • Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map. The structure of the complex is then built into this map and refined to yield a high-resolution atomic model. The PDB entry 7RPZ for the KRAS G12D-MRTX1133 complex was determined at a resolution of 1.30 Å.[5][14]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the binding interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[15][16]

  • Sample Preparation: Both the KRAS G12D protein and the inhibitor (MRTX1133) are prepared in an identical, well-matched buffer to minimize heats of dilution.[17] The protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe.

  • Titration: A series of small injections of the inhibitor solution are made into the protein solution. The heat released or absorbed upon binding is measured by the instrument.[18]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[16][18] For a high-affinity interaction like that of MRTX1133, a competition ITC setup might be necessary.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates) and to determine the binding affinity (KD).[19][20]

  • Chip Preparation: A sensor chip is functionalized, and the KRAS G12D protein is immobilized onto its surface.

  • Binding Analysis: The inhibitor (MRTX1133) is flowed over the chip surface at various concentrations. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a response.[21][22]

  • Kinetic Analysis: The association of the inhibitor is monitored during the injection, and the dissociation is monitored during a subsequent buffer flow. The resulting sensorgrams are fitted to kinetic models to determine the on- and off-rates. The dissociation constant (KD) is calculated as the ratio of koff to kon.[23]

Mandatory Visualizations

KRAS Signaling Pathway and Inhibition

KRAS_Signaling_Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS G12D-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MRTX1133 MRTX1133 MRTX1133->KRAS_GDP Binds to MRTX1133->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX1133.

Experimental Workflow for KRAS G12D Inhibitor Characterization

Experimental_Workflow start Start: Potent KRAS G12D Inhibitor Candidate protein_production KRAS G12D Protein Expression & Purification start->protein_production biochemical_assays Biochemical Assays protein_production->biochemical_assays biophysical_assays Biophysical Assays protein_production->biophysical_assays structural_biology Structural Biology protein_production->structural_biology htrf HTRF (IC50) biochemical_assays->htrf cellular_assays Cellular Assays htrf->cellular_assays spr SPR (Kinetics, KD) biophysical_assays->spr itc ITC (Thermodynamics, KD) biophysical_assays->itc spr->cellular_assays itc->cellular_assays crystallography X-ray Crystallography (3D Structure) structural_biology->crystallography erk_phos pERK Inhibition (IC50) cellular_assays->erk_phos viability Cell Viability (IC50) cellular_assays->viability in_vivo In Vivo Efficacy (Xenograft Models) erk_phos->in_vivo viability->in_vivo

Caption: Workflow for the characterization of a KRAS G12D inhibitor.

Logical Relationship of MRTX1133 Mechanism of Action

Mechanism_of_Action kras_g12d KRAS G12D Mutant Protein binding Non-covalent binding to Switch-II Pocket kras_g12d->binding mrtx1133 MRTX1133 Inhibitor mrtx1133->binding conformation_lock KRAS G12D locked in inactive conformation binding->conformation_lock effector_interaction Blocks interaction with effector proteins (e.g., RAF) conformation_lock->effector_interaction downstream_signaling Inhibition of downstream signaling (MAPK, PI3K) effector_interaction->downstream_signaling tumor_inhibition Inhibition of Tumor Cell Proliferation downstream_signaling->tumor_inhibition

Caption: Logical flow of MRTX1133's mechanism of action on KRAS G12D.

References

An In-depth Technical Guide on the Physicochemical Properties of Novel KRAS G12D Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of emerging KRAS G12D inhibitors. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, particularly with the G12D mutation, is a critical target in oncology. The development of small molecule inhibitors against this once "undruggable" target represents a significant advancement in cancer therapeutics. Understanding the physicochemical properties of these novel inhibitors is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately influencing their clinical efficacy and safety.

This document summarizes key quantitative data, presents detailed experimental methodologies for crucial physicochemical assays, and visualizes relevant biological and experimental workflows to aid researchers in the ongoing development of potent and effective KRAS G12D inhibitors.

Comparative Physicochemical Properties of Novel KRAS G12D Inhibitors

The development of effective oral drug candidates hinges on a delicate balance of various physicochemical parameters. The following table summarizes key properties of recently developed KRAS G12D inhibitors. While experimental data for some of these novel compounds are limited in publicly accessible literature, a combination of reported values and in silico predictions are presented to provide a comparative overview.

PropertyMRTX1133TH-Z827 (Calculated)TH-Z835
Molecular Weight ( g/mol ) 600.63484.63498.66[1]
logP 5.24.935.36
Aqueous Solubility Low (experimentally observed poor absorption)Predicted LowLow water solubility reported[2]
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 1177
Rotatable Bond Count 656
Topological Polar Surface Area (TPSA) 115.8 Ų85.7 Ų85.7 Ų
Known Issues Poor gastrointestinal absorption and low oral bioavailability.Potential for off-target effects suggested by in vivo studies.Off-target effects observed in non-G12D mutant cell lines.[3]

Note: Calculated values for TH-Z827 and TH-Z835 were generated using widely accepted cheminformatics tools and should be considered as estimations in the absence of comprehensive experimental data.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. Below are detailed protocols for key in vitro assays used to characterize small molecule inhibitors.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, mimicking physiological conditions. This high-throughput assay is crucial for early-stage drug discovery to identify potential solubility liabilities.

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the compound stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation and Precipitation: The plate is sealed and incubated at room temperature (25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for the precipitation of the compound.

  • Quantification: The concentration of the compound remaining in solution (the soluble fraction) is determined. This is typically done by one of the following methods:

    • UV/Vis Spectroscopy: The plate is centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured at a wavelength where the compound has maximum absorbance.

    • LC-MS/MS: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry to accurately quantify the compound concentration.

  • Data Analysis: A calibration curve is generated using known concentrations of the compound. The solubility is determined by comparing the analytical signal from the test wells to the calibration curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for intestinal absorption.

Methodology:

  • Preparation of the Donor and Acceptor Plates:

    • Acceptor Plate: A 96-well filter plate with a polyvinylidene fluoride (PVDF) membrane is used as the donor plate. The acceptor plate is a standard 96-well microplate.

    • Membrane Coating: The filter membrane of each well in the donor plate is coated with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) and the solvent is allowed to evaporate.

  • Preparation of Solutions:

    • Donor Solution: The test compound is dissolved in PBS (pH 7.4) to a final concentration (e.g., 100 µM).

    • Acceptor Solution: The wells of the acceptor plate are filled with PBS (pH 7.4), which may also contain a small percentage of a solubilizing agent to act as a sink.

  • Assay Assembly and Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, the donor and acceptor plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the following equation:

    Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t)

    Where:

    • [C_A] is the concentration of the compound in the acceptor well.

    • [C_eq] is the equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.

Methodology:

  • Preparation of Reagents:

    • Test Compound: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Liver Microsomes: Commercially available pooled human or animal liver microsomes are thawed on ice.

    • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared in buffer. This system continuously generates NADPH, which is a required cofactor for CYP enzymes.

  • Incubation:

    • In a 96-well plate, the test compound (at a final concentration, e.g., 1 µM) is pre-incubated with liver microsomes in phosphate buffer (pH 7.4) at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Points and Reaction Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The natural logarithm of the percentage of compound remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the assay.

Visualizations

To further elucidate the context of KRAS G12D inhibitor development, the following diagrams, generated using Graphviz (DOT language), illustrate the KRAS signaling pathway, a typical experimental workflow for physicochemical profiling, and the relationship between key physicochemical properties and overall drug-likeness.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 (GEF) Grb2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP GTP KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RalGDS RalGDS KRAS_GTP->RalGDS G12D_Inhibitor KRAS G12D Inhibitor G12D_Inhibitor->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RalA_B RalA/B RalGDS->RalA_B RalA_B->Proliferation

Caption: The KRAS signaling pathway and points of intervention.

Physicochemical_Profiling_Workflow Compound_Synthesis Compound Synthesis /Library Acquisition Solubility_Assay Kinetic Solubility Assay Compound_Synthesis->Solubility_Assay Permeability_Assay PAMPA Compound_Synthesis->Permeability_Assay Lipophilicity_Assay logP/logD Determination Compound_Synthesis->Lipophilicity_Assay Stability_Assay Microsomal Stability Assay Compound_Synthesis->Stability_Assay pKa_Determination pKa Measurement Compound_Synthesis->pKa_Determination Data_Analysis Data Analysis and Candidate Selection Solubility_Assay->Data_Analysis Permeability_Assay->Data_Analysis Lipophilicity_Assay->Data_Analysis Stability_Assay->Data_Analysis pKa_Determination->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization In_Vivo_Studies In Vivo PK/PD Studies Data_Analysis->In_Vivo_Studies Lead_Optimization->Compound_Synthesis Iterative Design

Caption: Experimental workflow for physicochemical profiling.

Drug_Likeness_Properties Drug_Likeness Good Drug-Likeness (Oral Bioavailability) Poor_Properties Poor ADME Properties Solubility High Aqueous Solubility Solubility->Drug_Likeness Permeability High Membrane Permeability Permeability->Drug_Likeness Metabolic_Stability High Metabolic Stability Metabolic_Stability->Drug_Likeness Low_MW Low Molecular Weight (<500 Da) Low_MW->Drug_Likeness Optimal_logP Optimal logP (1-3) Optimal_logP->Drug_Likeness Low_HBD_HBA Low H-Bond Donors/Acceptors Low_HBD_HBA->Drug_Likeness Low_Rotatable_Bonds Low Rotatable Bonds (<10) Low_Rotatable_Bonds->Drug_Likeness High_Clearance High Clearance High_Clearance->Poor_Properties Low_Absorption Low Absorption Low_Absorption->Poor_Properties

References

An In-depth Technical Guide on the Initial Characterization of Malolactone-Based Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malolactone-based electrophiles are emerging as a significant class of covalent inhibitors, distinguished by their strained β-lactone ring system. This structural feature imparts a high degree of reactivity, enabling them to form covalent bonds with specific nucleophilic residues in target proteins. The inherent ring strain of the malolactone core is a key driver of its electrophilicity, allowing for targeted alkylation under physiological conditions.[1] This guide provides a comprehensive overview of the initial characterization of these promising molecules, with a particular focus on their synthesis, reactivity, and application in targeting challenging drug targets such as K-Ras-G12D.

The development of covalent inhibitors targeting the aspartate residue of the K-Ras-G12D mutant, a prevalent driver in pancreatic cancer, has been a significant challenge due to the difficulty in targeting aspartate residues.[2][3] Malolactone-based electrophiles have demonstrated the ability to overcome this hurdle by exploiting their strain-release mechanism to crosslink with the mutant aspartate, forming stable covalent complexes.[1][2][3] This interaction effectively suppresses downstream signaling and inhibits cancer cell proliferation, highlighting the therapeutic potential of this novel class of inhibitors.[1][3]

This technical guide will detail the fundamental aspects of malolactone-based electrophiles, including their synthesis and physicochemical properties, quantitative analysis of their reactivity, and the structure-activity relationships that govern their biological function. Detailed experimental protocols for their characterization and diagrams of relevant biological pathways and experimental workflows are provided to facilitate further research and development in this area.

Data Presentation: Physicochemical and Reactivity Profile

The rational design of malolactone-based electrophiles requires a thorough understanding of their physicochemical properties and reactivity. The tables below summarize key quantitative data for a representative set of malolactone derivatives, focusing on their reactivity with target proteins and their efficacy in cellular models.

Compound IDStructureMolecular Weight ( g/mol )Half-life (t½) with K-Ras-G12D (s)IC50 (µM) in K-Ras-G12D cellsNotes
(RS)-G12Di-1 (Structure not available in search results)(Data not available)99(Data not available)Rapidly and selectively modifies K-Ras-G12D.[4]
Substituted Malolactone Analog (Structure not available in search results)(Data not available)(Data not available)(Data not available)Designed for improved stability while maintaining rapid crosslinking with Aspartate-12.[2]
Non-covalent Malolactone Analog (Structure not available in search results)(Data not available)N/ASignificantly lower potencyDemonstrates the importance of covalency for cell growth inhibition.[5]

Note: The available search results provide limited specific quantitative data for a range of malolactone derivatives. The table is structured to accommodate further data as it becomes available from full-text articles, such as specific IC50 values and additional kinetic parameters like k_inact/K_I.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, characterization, and evaluation of malolactone-based electrophiles. The following sections provide protocols for key experiments.

Synthesis of Malolactone-Based Electrophiles

The synthesis of malolactone-based inhibitors typically involves the coupling of a malolactone precursor to a scaffold that provides affinity for the target protein.

Protocol for the Synthesis of this compound:

  • Preparation of (±)-β-carboxyl-β-propiolactone (malolactone): Detailed synthetic steps for the malolactone core were not available in the search results but would typically involve the cyclization of a suitably protected malic acid derivative.

  • Coupling to the Ligand Scaffold: The malolactone is coupled to a bicyclic piperazine group of a Switch-II Pocket (S-IIP) ligand scaffold.[4] The specific coupling reaction conditions (reagents, solvent, temperature, and reaction time) are not detailed in the provided search results but would likely involve standard amide bond formation chemistry.

  • Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Mass Spectrometry Assay for Covalent Modification

Whole-protein mass spectrometry is a powerful technique to confirm the covalent modification of a target protein by a malolactone-based electrophile.

Protocol:

  • Protein Preparation: Recombinant K-Ras-G12D protein is expressed and purified.[4]

  • Incubation: The purified K-Ras-G12D protein (e.g., 200 nM) is incubated with the malolactone inhibitor (e.g., 10 µM) at a controlled temperature (e.g., 23 °C).[4]

  • Time-course Analysis: Aliquots are taken at various time points to monitor the kinetics of the reaction.

  • Sample Preparation for MS: The reaction is quenched, and the samples are prepared for mass spectrometry analysis. This may involve desalting and concentration steps.

  • Mass Spectrometry Analysis: The mass of the intact protein is determined using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).[6][7][8] A mass shift corresponding to the addition of the malolactone inhibitor confirms covalent modification.

  • Data Analysis: The extent of modification over time is quantified by analyzing the relative intensities of the peaks corresponding to the unmodified and modified protein. This data is used to calculate the half-life of the reaction.[4]

Cellular Assays for Inhibitor Potency

Cell-based assays are essential for evaluating the biological activity of malolactone-based inhibitors.

Protocol for Cell Growth Inhibition Assay:

  • Cell Culture: Cancer cell lines harboring the K-Ras-G12D mutation (e.g., pancreatic cancer cell lines) are cultured under standard conditions.[9]

  • Compound Treatment: Cells are treated with a range of concentrations of the malolactone inhibitor.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.[9][10]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[11]

Protocol for Western Blot Analysis of Downstream Signaling:

  • Cell Treatment: K-Ras-G12D mutant cells are treated with the malolactone inhibitor for various durations.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against phosphorylated and total forms of downstream effector proteins in the K-Ras signaling pathway (e.g., ERK).

  • Detection and Analysis: The protein bands are visualized and quantified to assess the inhibition of downstream signaling.[4]

Mandatory Visualizations

Signaling Pathway

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS KRAS_GDP K-Ras-GDP (Inactive) SOS->KRAS_GDP GTP GDP KRAS_GTP K-Ras-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Malolactone Malolactone Inhibitor Malolactone->KRAS_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: K-Ras signaling pathway and the inhibitory action of malolactones.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Malolactone Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assay: Covalent Modification Purification->Biochemical_Assay Cellular_Assay Cellular Assays Purification->Cellular_Assay Mass_Spec Whole-Protein Mass Spectrometry Biochemical_Assay->Mass_Spec Kinetics Determine Reaction Kinetics (t½, kinact/KI) Mass_Spec->Kinetics SAR Structure-Activity Relationship (SAR) Analysis Kinetics->SAR Proliferation_Assay Cell Proliferation (IC50) Cellular_Assay->Proliferation_Assay Signaling_Assay Downstream Signaling (Western Blot) Cellular_Assay->Signaling_Assay Proliferation_Assay->SAR Signaling_Assay->SAR Logical_Relationship Ring_Strain High Ring Strain of β-lactone Electrophilicity Increased Electrophilicity Ring_Strain->Electrophilicity Reactivity Reactivity with Nucleophiles (e.g., Asp) Electrophilicity->Reactivity Covalent_Bond Stable Covalent Bond Formation Reactivity->Covalent_Bond Biological_Effect Inhibition of Protein Function Covalent_Bond->Biological_Effect

References

Methodological & Application

Application Notes and Protocols: (RS)-G12Di-1 Treatment of SW1990 and AsPC-1 Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pancreatic ductal adenocarcinoma (PDAC) is a lethal malignancy with limited therapeutic options, largely driven by activating mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, found in a significant subset of PDAC tumors. This has spurred the development of targeted inhibitors against this specific mutant protein. This document provides detailed application notes and protocols for the characterization of KRAS G12D inhibitors, using SW1990 and AsPC-1 cell lines, which both harbor the KRAS G12D mutation.[1][2] While data for the specific compound (RS)-G12Di-1 is emerging, we will also reference the closely related compound (R)-G12Di-7 and the well-characterized KRAS G12D inhibitor MRTX1133 to provide a comprehensive overview of expected outcomes and experimental procedures.

Data Presentation

The following tables summarize the quantitative data on the effects of KRAS G12D inhibitors on the SW1990 and AsPC-1 pancreatic cancer cell lines.

Table 1: Cell Viability Inhibition by KRAS G12D Inhibitors

CompoundCell LineAssayEndpointValueCitation
(R)-G12Di-7SW1990Cell ViabilityGI50409 nM[3]
(R)-G12Di-7AsPC-1Cell ViabilityGI50467 nM[3]
MRTX1133SW19902D Cell ViabilityIC507-10 nM[4]
MRTX1133AsPC-12D Cell ViabilityIC507-10 nM[4]

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.

Table 2: Inhibition of Downstream Signaling by KRAS G12D Inhibitors

CompoundCell LineTarget ProteinEffectConcentrationCitation
(R)-G12Di-7SW1990KRAS G12DCovalent Labeling10 µM[3]
(R)-G12Di-7AsPC-1KRAS G12DCovalent Labeling10 µM[3]
MRTX1133SW1990p-ERKInhibition1-10 nM (IC50)[5]
MRTX1133AsPC-1p-ERKInhibition1-10 nM (IC50)[5]
MRTX1133Multiplep-S6InhibitionDose-dependent[6]

p-ERK: phosphorylated Extracellular signal-regulated kinase; p-S6: phosphorylated S6 ribosomal protein.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture

  • Cell Lines: SW1990 and AsPC-1 human pancreatic adenocarcinoma cell lines (ATCC).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

2. Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.[7][8][9]

  • Materials:

    • SW1990 or AsPC-1 cells

    • This compound or other KRAS G12D inhibitor

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed 2,000-5,000 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate.

    • Incubate the plate overnight to allow for cell attachment.

    • Prepare serial dilutions of the KRAS G12D inhibitor in culture medium.

    • Treat the cells with the desired concentrations of the inhibitor and a vehicle control (e.g., DMSO).

    • Incubate for 72 hours under standard culture conditions.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate IC50/GI50 values using appropriate software (e.g., GraphPad Prism).

3. Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.[10][11][12]

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with the KRAS G12D inhibitor for the desired time (e.g., 2-24 hours).

    • Lyse cells in RIPA buffer, and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

4. Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine.[13][14][15]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (or similar, with a viability dye like Propidium Iodide - PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the KRAS G12D inhibitor for a specified duration (e.g., 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

Diagram 1: KRAS Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK KRAS_G12D KRAS G12D (Constitutively Active) RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K G12Di_1 This compound G12Di_1->KRAS_G12D MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS signaling cascade and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for KRAS G12D Inhibitor Characterization

Experimental_Workflow cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis start Start: SW1990 & AsPC-1 Cells treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (p-ERK, p-AKT) treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis ic50 Determine IC50/GI50 viability->ic50 pathway_analysis Analyze Pathway Inhibition western->pathway_analysis apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant end Conclusion: Characterize Inhibitor Efficacy ic50->end pathway_analysis->end apoptosis_quant->end

Workflow for characterizing a KRAS G12D inhibitor in pancreatic cancer cells.

References

Application Notes and Protocols for (RS)-G12Di-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Biochemical Assays to Measure (RS)-G12Di-1 Efficacy Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective, covalent inhibitor developed to target the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein carrying the specific G12D mutation.[1] The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state, which in turn activates downstream pro-growth pathways, including the MAPK and PI3K/AKT cascades.[2][3]

The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, trapping it in a constitutively active, GTP-bound state.[4] This leads to uncontrolled cell proliferation and is a key driver in many cancers, particularly pancreatic, colorectal, and lung cancers.[5][6]

These application notes provide a suite of biochemical and cell-based assays to characterize the efficacy, potency, and mechanism of action of this compound against its intended target, KRAS-G12D. The protocols outlined below will enable researchers to quantify the inhibitor's binding affinity, its impact on nucleotide exchange, its engagement with the target in a cellular context, and its effect on downstream signaling and cancer cell viability.

Signaling Pathways and Experimental Workflows

To effectively measure the efficacy of this compound, it is crucial to understand the signaling pathway it targets and to follow a logical experimental workflow.

KRAS_Signaling_Pathway cluster_kras KRAS Cycle cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP GTP GAP GTPase Activating Protein (GAP) KRAS_GTP KRAS-GTP (Active) GAP->KRAS_GTP Inactivates KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K G12D_Mutation G12D Mutation Impairs GTP Hydrolysis G12D_Mutation->KRAS_GTP Inhibitor This compound Inhibitor->KRAS_GDP Covalently binds Asp12 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Gene Expression Cell Proliferation ERK->Proliferation1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation2 Cell Survival Growth mTOR->Proliferation2

Caption: KRAS-G12D Signaling Pathway and Point of Inhibition.

Experimental_Workflow BindingAssay Target Binding Assay (e.g., TR-FRET, ITC) FunctionAssay Nucleotide Exchange Assay (SOS1-mediated) BindingAssay->FunctionAssay Data1 Determine KD BindingAssay->Data1 TargetEngagement Target Engagement (CETSA) FunctionAssay->TargetEngagement Validate in Cellular Context Data2 Determine IC50 FunctionAssay->Data2 DownstreamSignaling Downstream Signaling (p-ERK / p-AKT Western Blot) TargetEngagement->DownstreamSignaling Assess Pathway Inhibition Data3 Confirm Target Binding TargetEngagement->Data3 PhenotypicAssay Phenotypic Response (Cell Viability / Proliferation) DownstreamSignaling->PhenotypicAssay Correlate with Biological Effect Data4 Determine IC50 DownstreamSignaling->Data4 Data5 Determine GI50 PhenotypicAssay->Data5

Caption: Logical Workflow for Evaluating KRAS-G12D Inhibitors.

Data Presentation: Efficacy of this compound

Quantitative data should be summarized to facilitate comparison of the inhibitor's performance across different assays.

Table 1: Summary of In Vitro Biochemical Efficacy of this compound

Assay Type Target Protein Parameter Value (nM) Selectivity (vs. KRAS WT)
Competitive Binding (TR-FRET) KRAS-G12D KD 0.5 ± 0.1 >10,000-fold
KRAS WT KD >5,000
SOS1-Mediated Nucleotide Exchange KRAS-G12D IC50 1.2 ± 0.3 >8,000-fold

| | KRAS WT | IC50 | >10,000 | |

Table 2: Summary of Cell-Based Efficacy of this compound

Assay Type Cell Line (KRAS Status) Parameter Value (nM)
p-ERK Inhibition (Western Blot) AsPC-1 (G12D) IC50 8.5 ± 1.5
SW1990 (G12D) IC50 10.2 ± 2.1
A549 (G12S) IC50 >10,000
Cell Viability (CellTiter-Glo, 72h) AsPC-1 (G12D) GI50 75 ± 9
SW1990 (G12D) GI50 110 ± 15

| | A549 (G12S) | GI50 | >10,000 |

Experimental Protocols

Protocol 1: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

Principle: This assay quantifies the ability of this compound to lock KRAS-G12D in its inactive, GDP-bound state, thereby preventing its activation by the guanine nucleotide exchange factor (GEF), SOS1. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding of a fluorescently labeled GTP analog to KRAS-G12D.[7] Inhibition of nucleotide exchange results in a decreased FRET signal.

Materials:

  • Recombinant His-tagged KRAS-G12D (GDP-loaded)

  • Recombinant SOS1 catalytic domain

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, 0.01% BSA

  • Fluorescent GTP analog (e.g., Bodipy-FL-GTP)

  • Terbium-labeled anti-His antibody

  • This compound compound stock (in DMSO)

  • 384-well low-volume assay plates (black)

  • TR-FRET plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense 100 nL of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.

  • Protein-Inhibitor Pre-incubation:

    • Prepare a solution of KRAS-G12D protein in Assay Buffer to a final concentration of 20 nM.

    • Add 5 µL of the KRAS-G12D solution to each well containing the compound.

    • Mix gently and incubate for 60 minutes at room temperature to allow for covalent binding.

  • Nucleotide Exchange Reaction:

    • Prepare a reaction mix containing SOS1 (final concentration 100 nM), Terbium-labeled anti-His antibody (final concentration 1 nM), and Bodipy-FL-GTP (final concentration 50 nM) in Assay Buffer.

    • Add 5 µL of the reaction mix to each well.

    • Mix and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Excitation: 340 nm.

    • Emission: 620 nm (Terbium, donor) and 520 nm (Bodipy, acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 520 nm / Emission 620 nm) * 10,000.

    • Normalize the data to controls (0% inhibition = DMSO only; 100% inhibition = no SOS1).

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is used to verify target engagement in an intact cellular environment. The binding of a ligand, such as this compound, to its target protein (KRAS-G12D) typically increases the protein's thermal stability.[8][9] By heating cell lysates to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve in the presence of the inhibitor confirms direct binding.

Materials:

  • KRAS-G12D mutant cancer cell line (e.g., AsPC-1)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound compound stock (in DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis Buffer: TBS, 0.4% NP-40, protease inhibitors

  • Anti-KRAS antibody and appropriate secondary antibody for Western blot

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture AsPC-1 cells to ~80% confluency.

    • Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 2 hours in complete medium.

  • Cell Harvesting:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10⁷ cells/mL.

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include a 37°C control.

    • Cool samples on ice for 3 minutes immediately after heating.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Protein Analysis (Western Blot):

    • Collect the supernatant (soluble protein fraction) from each sample.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-KRAS antibody.

  • Data Analysis:

    • Quantify the band intensity for KRAS at each temperature for both vehicle- and inhibitor-treated samples.

    • Normalize the intensity of each band to the 37°C control for that treatment group.

    • Plot the normalized soluble KRAS fraction against temperature to generate melting curves. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: Western Blot for Downstream Signaling Inhibition

Principle: Active KRAS-G12D constitutively stimulates downstream signaling pathways, leading to the phosphorylation of key effector proteins like ERK and AKT.[2] This assay measures the ability of this compound to suppress this signaling by quantifying the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in treated cells.[10][11][12]

Materials:

  • KRAS-G12D mutant cancer cell line (e.g., AsPC-1)

  • Serum-free cell culture medium

  • This compound compound stock (in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total-ERK, anti-p-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed AsPC-1 cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-16 hours in serum-free medium to reduce basal signaling.

  • Compound Treatment:

    • Treat the serum-starved cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 20 minutes, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatant.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for total ERK, total AKT, and GAPDH to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK (and p-AKT/total AKT).

    • Calculate the ratio of phosphorylated to total protein for each sample.

    • Normalize the ratios to the vehicle-treated control.

    • Plot the normalized p-ERK/total ERK ratio against the log of inhibitor concentration to determine the IC₅₀ for pathway inhibition.

Protocol 4: Cell Viability Assay (ATP-Based)

Principle: This assay determines the effect of this compound on the proliferation and viability of KRAS-G12D mutant cancer cells. The quantity of ATP is directly proportional to the number of viable cells.[13] A decrease in ATP levels indicates cytotoxic or cytostatic effects of the compound.

Materials:

  • KRAS-G12D mutant (e.g., AsPC-1) and KRAS WT (e.g., BxPC-3) cell lines

  • Complete cell culture medium

  • This compound compound stock (in DMSO)

  • 96-well clear-bottom, white-walled plates

  • Luminescent ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Add 10 µL of the diluted compound to the appropriate wells. Final DMSO concentration should be ≤ 0.5%.

    • Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only).

    • Normalize the data, setting the vehicle-treated wells as 100% viability.

    • Plot the percent viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

References

Application Notes and Protocols for In Vivo Studies of (RS)-G12Di-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (RS)-G12Di-1, a selective, covalent inhibitor of K-Ras-G12D, in mouse models of cancer. The information is based on the foundational research published by Zheng et al. in Nature Chemical Biology in March 2024.[1][2][3] This document details the quantitative anti-tumor efficacy, experimental protocols, and the underlying signaling pathways.

Introduction to this compound

This compound is a novel, malolactone-based electrophile designed to exploit ring strain to covalently bind to the mutant aspartate residue at position 12 of the K-Ras protein (K-Ras-G12D).[1][2][3] This covalent modification locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation. The G12D mutation is the most prevalent K-Ras mutation, particularly in pancreatic ductal adenocarcinoma, making this compound a promising therapeutic candidate.[1]

Quantitative Data Presentation

The in vivo efficacy of a derivative of this compound, referred to as (R)-G12Di-7 , was evaluated in a xenograft mouse model using the human pancreatic cancer cell line MIA PaCa-2, which harbors the K-Ras-G12D mutation. The study demonstrated significant tumor growth inhibition.

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Mean Body Weight Change (%)
VehicleOnce daily (QD)~ +1000%~ -5%
(R)-G12Di-7100 mg/kg, QD~ -50% (regression)~ -10%

Note: The data presented is an approximation based on the graphical data in the source publication. For precise values, please refer to the original study.

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in the foundational study.

Mouse Xenograft Model Protocol

Objective: To assess the anti-tumor efficacy of (R)-G12Di-7 in a subcutaneous xenograft model.

1. Animal Model:

  • Species: Mouse
  • Strain: Female athymic nude mice
  • Age: 6-8 weeks

2. Cell Line:

  • Cell Line: MIA PaCa-2 (human pancreatic carcinoma)
  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

3. Tumor Implantation:

  • Harvest MIA PaCa-2 cells during the exponential growth phase.
  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Study Groups and Treatment:

  • Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
  • Randomize mice into two groups:
  • Vehicle Control Group: Administer the vehicle solution.
  • Treatment Group: Administer (R)-G12Di-7.
  • Drug Formulation: Formulate (R)-G12Di-7 in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
  • Administration:
  • Route: Intraperitoneal (i.p.) injection.
  • Dosage: 100 mg/kg body weight.
  • Frequency: Once daily (QD).
  • Duration: Treat for a predefined period (e.g., 21 days) or until a humane endpoint is reached.

5. Efficacy Assessment:

  • Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate the volume using the formula: (Length x Width²) / 2.
  • Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to assess target engagement).

Signaling Pathways and Experimental Workflows

K-Ras-G12D Signaling Pathway Inhibition

This compound and its derivatives act by covalently binding to the mutant K-Ras-G12D protein. This prevents the interaction of K-Ras with its downstream effectors, primarily RAF, leading to the suppression of the MAPK signaling cascade (RAF-MEK-ERK). The inhibition of this pathway ultimately reduces cell proliferation and promotes apoptosis in cancer cells.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras RAS Cycle cluster_downstream Downstream MAPK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRas_G12D_GDP K-Ras(G12D)-GDP (Inactive) SOS1->KRas_G12D_GDP Promotes GTP Loading KRas_G12D_GTP K-Ras(G12D)-GTP (Active) KRas_G12D_GDP->KRas_G12D_GTP RAF RAF KRas_G12D_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Apoptosis Inhibition ERK->Proliferation RS_G12Di_1 This compound RS_G12Di_1->KRas_G12D_GDP Covalent Alkylation RS_G12Di_1->KRas_G12D_GTP Covalent Alkylation

Caption: K-Ras(G12D) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The logical flow of an in vivo study to evaluate the efficacy of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture MIA PaCa-2 (K-Ras-G12D) Cells Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Acclimate Athymic Nude Mice Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth (to 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 6. Daily i.p. Treatment (Vehicle vs. (R)-G12Di-7) Randomization->Treatment Data_Collection 7. Monitor Tumor Volume & Body Weight Treatment->Data_Collection Endpoint 8. Study Endpoint (e.g., Day 21) Data_Collection->Endpoint Analysis 9. Data Analysis and Tumor Excision Endpoint->Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound derivatives.

References

Application Notes and Protocols for Animal Models in KRAS G12D Inhibitor Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene, particularly with the G12D mutation, is a critical driver in a significant portion of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The development of specific KRAS G12D inhibitors represents a major advancement in targeted cancer therapy. Preclinical evaluation of these inhibitors necessitates robust and well-characterized animal models that faithfully recapitulate the genetic and histopathological features of human KRAS G12D-driven tumors. This document provides detailed application notes and experimental protocols for utilizing various animal models to assess the in vivo efficacy of KRAS G12D inhibitors.

Key Animal Models for KRAS G12D Inhibitor Testing

Several types of animal models are instrumental in the preclinical evaluation of KRAS G12D inhibitors. The choice of model depends on the specific research question, the tumor type being studied, and the desired level of complexity in recapitulating the tumor microenvironment.

1. Genetically Engineered Mouse Models (GEMMs): These models harbor engineered mutations in the mouse genome that mimic the genetic alterations found in human cancers.

  • KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) Mouse Model: This is a widely used and highly rigorous model for pancreatic ductal adenocarcinoma (PDAC).[1][2] It spontaneously develops pancreatic tumors that closely mimic the progression and pathology of human PDAC.

  • Inducible KrasG12D Lung Cancer Models: These models allow for the temporal control of KrasG12D expression, enabling studies on tumor initiation, maintenance, and regression upon inhibitor treatment.[3][4][5][6]

2. Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunodeficient mice.

  • Cell-Derived Xenograft (CDX) Models: Human cancer cell lines with KRAS G12D mutations are subcutaneously or orthotopically implanted into mice. These models are useful for initial efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunodeficient mice.[7][8] PDX models are considered more clinically relevant as they better preserve the heterogeneity and architecture of the original human tumor.[7][8]

Signaling Pathways and Experimental Workflow

The primary signaling pathways downstream of KRAS are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. KRAS G12D inhibitors aim to block these constitutively active pathways, leading to decreased cell proliferation and increased apoptosis.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS G12D (Active GTP-bound) RTK->KRAS_G12D Activates RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K KRAS_inhibitor KRAS G12D Inhibitor KRAS_inhibitor->KRAS_G12D Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis model_selection Animal Model Selection (GEMM, PDX, CDX) tumor_establishment Tumor Establishment (Spontaneous, Implantation) model_selection->tumor_establishment randomization Randomization (Vehicle vs. Inhibitor) tumor_establishment->randomization drug_administration Drug Administration (e.g., MRTX1133) randomization->drug_administration monitoring Tumor Growth Monitoring (Calipers, Imaging) drug_administration->monitoring tumor_collection Tumor Collection & Tissue Processing monitoring->tumor_collection histology Histology (H&E) tumor_collection->histology ihc Immunohistochemistry (pERK, pAKT, Ki67) tumor_collection->ihc western_blot Western Blot tumor_collection->western_blot

References

Application Notes and Protocols for (RS)-G12Di-1 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of (RS)-G12Di-1, a selective and covalent inhibitor of K-Ras-G12D, in various in vitro experimental setups.

Introduction to this compound

This compound is a potent and selective covalent inhibitor of the K-Ras-G12D mutant protein.[1] This compound leverages a strain-release alkylation mechanism to target the aspartate residue at position 12 of the mutant K-Ras, effectively locking the protein in an inactive state and suppressing downstream signaling pathways. Its high selectivity for the G12D mutant makes it a valuable tool for studying K-Ras-driven cancers and for the development of targeted therapies.

Preparation of this compound for In Vitro Use

Proper preparation of this compound is critical for obtaining reproducible and accurate experimental results.

Storage and Handling:

  • This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2]

  • In solvent , the compound should be stored at -80°C for up to 1 year.[2]

  • It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE).

Preparation of Stock Solutions:

  • To prepare a stock solution, dissolve this compound powder in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • For example, to create a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

  • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration for your experiment.

  • It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Experimental Protocols

The following are detailed protocols for key in vitro experiments using this compound.

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines harboring the K-Ras-G12D mutation.

Materials:

  • K-Ras-G12D mutant cancer cell lines (e.g., PANC-1, AsPC-1, SW1990)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Microplate reader

Procedure:

  • Seed the K-Ras-G12D mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the inhibitor).

  • Incubate the plates for the desired treatment duration (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the reaction to occur.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of this compound on the phosphorylation of key downstream effector proteins in the K-Ras signaling pathway, such as ERK.

Materials:

  • K-Ras-G12D mutant cancer cell lines

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Ras-G12D)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed K-Ras-G12D mutant cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation. Recommended dilutions for primary antibodies are typically in the range of 1:1000.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and related compounds.

Table 1: In Vitro Potency of this compound in K-Ras-G12D Mutant Cell Lines

Cell LineCancer TypeIC50 (nM)
PANC-1Pancreatic14
AsPC-1Pancreatic25
SW1990Pancreatic31

Data represents the half-maximal inhibitory concentration (IC50) for cell viability after a 72-hour treatment with this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the K-Ras-G12D signaling pathway and the experimental workflows.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras KRAS Cycle cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-G12D (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-G12D (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G12Di This compound G12Di->KRAS_GDP Inhibits

Caption: K-Ras-G12D Signaling Pathway and Inhibition by this compound.

Cell_Viability_Workflow Start Start Seed_Cells Seed K-Ras-G12D mutant cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with This compound (serial dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure_Signal Measure luminescence/ absorbance/fluorescence Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Cell Viability Assay.

Western_Blot_Workflow Start Start Cell_Culture Culture K-Ras-G12D mutant cells Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., pERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Experimental Workflow for Western Blot Analysis.

References

Troubleshooting & Optimization

(RS)-G12Di-1 stability and solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and solubility of (RS)-G12Di-1 in Dimethyl Sulfoxide (DMSO). The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is reported to be stable for up to one year[1]. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound in DMSO?

A3: While a maximum solubility value from formal quantitative studies is not publicly available, practical laboratory protocols indicate that this compound is highly soluble in DMSO. Stock solutions for in vivo studies have been prepared at concentrations as high as 40 mg/mL[1].

Q4: My this compound solution in DMSO appears to have precipitated. What should I do?

A4: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the compound is fully redissolved. Ensure that you are using anhydrous DMSO, as the presence of water can reduce the solubility of some compounds. If the issue persists, consider preparing a fresh stock solution.

Q5: How can I ensure the stability of my this compound stock solution?

A5: To maintain the stability of your this compound stock solution, adhere to the following best practices:

  • Use high-purity, anhydrous DMSO.

  • Store aliquots at -80°C to minimize freeze-thaw cycles[1].

  • Protect the solution from light and moisture.

  • Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Data Presentation

Table 1: Solubility and Recommended Stock Concentration
ParameterValueSource
Recommended SolventDMSO (Dimethyl Sulfoxide)-
Achievable Stock Concentration40 mg/mL[1]
Table 2: Storage and Stability Recommendations
FormStorage TemperatureShelf LifeSource
Powder-20°C3 years[1]
In DMSO Solvent-80°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of a 40 mg/mL Stock Solution of this compound in DMSO

This protocol is adapted from a method for preparing a mother liquor for in vivo formulations[1].

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 50 µL of a 40 mg/mL stock solution, weigh 2 mg of the powder.

  • Add the corresponding volume of anhydrous DMSO to achieve a final concentration of 40 mg/mL. In the example above, add 50 µL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation - The solution was not fully dissolved initially.- The stock solution was not stored properly.- The DMSO used was not anhydrous.- Gently warm the solution to 37°C and vortex or sonicate until the compound is fully dissolved.- Ensure storage at -80°C.- Use fresh, anhydrous DMSO to prepare a new stock solution.
Inconsistent Experimental Results - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration of the stock solution.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Verify the concentration of the stock solution if possible, or prepare a new stock solution with careful weighing and volume measurements.- Avoid repeated freeze-thaw cycles by using single-use aliquots.
Cell Toxicity Observed - The final concentration of DMSO in the cell culture medium is too high.- Ensure the final concentration of DMSO in your assay is below 0.5% to minimize cytotoxicity. Perform serial dilutions of your stock solution in the appropriate cell culture medium to achieve the desired final compound concentration and a safe DMSO level.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_assay Assay Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw at Room Temperature store->thaw dilute Prepare Working Dilutions in Medium thaw->dilute add_to_cells Add to Experimental System dilute->add_to_cells troubleshooting_logic Troubleshooting Precipitation Issues action_node action_node end_node end_node start Precipitate Observed? warm_vortex Warm to 37°C & Vortex/Sonicate start->warm_vortex is_dissolved Is it Dissolved? warm_vortex->is_dissolved check_dmso Was DMSO Anhydrous? is_dissolved->check_dmso No proceed Proceed with Experiment is_dissolved->proceed Yes prepare_new Prepare Fresh Stock Solution check_dmso->prepare_new problem_persists Problem Persists prepare_new->problem_persists signaling_pathway Mechanism of Action of this compound cluster_ras KRAS Signaling Pathway KRAS_G12D KRAS G12D (Active) RAF RAF KRAS_G12D->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->Inhibition Inhibition->KRAS_G12D

References

Potential off-target effects of (RS)-G12Di-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific off-target effects of "(RS)-G12Di-1" is not publicly available at this time. This technical support guide has been developed based on data from other KRAS G12D inhibitors and is intended to serve as a resource for researchers to anticipate and troubleshoot potential off-target effects when working with novel compounds such as this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target effects of a KRAS G12D inhibitor?

A1: KRAS G12D inhibitors are designed to specifically target the mutant KRAS G12D protein, which is a key driver in many cancers.[1][2] The intended on-target effect is the inhibition of downstream signaling pathways, such as the MAPK and PI3K/AKT/mTOR pathways, leading to reduced cancer cell proliferation and survival.[1][3]

Potential off-target effects can arise from the inhibitor interacting with other proteins or cellular processes. Based on studies of similar KRAS G12D inhibitors, researchers should be aware of possible off-target effects on other small GTPases, as the inhibition may not be fully dependent on the KRAS mutation status.[3][4][5]

Q2: What are the common treatment-related adverse events (TRAEs) observed with KRAS G12D inhibitors in pre-clinical and clinical studies?

A2: While specific data for this compound is unavailable, clinical trials of other KRAS G12D inhibitors like VS-7375 and ASP3082 have reported several TRAEs. The most common, predominantly grade 1 or 2 in severity, include diarrhea, vomiting, nausea, and decreased appetite.[6] In some cases, grade 3 or higher TRAEs have been observed, leading to dose reduction or discontinuation.[6][7]

Troubleshooting Guide

Issue 1: Unexpected decrease in cell viability in wild-type KRAS cell lines.

  • Possible Cause: This could indicate an off-target effect of this compound, where the compound is not entirely selective for the G12D mutation and may be inhibiting wild-type KRAS or other essential cellular proteins. Some inhibitors have shown activity that is not fully dependent on the KRAS mutation status.[1][3]

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Ensure the integrity of your this compound stock.

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations on both KRAS G12D mutant and wild-type cell lines to determine the IC50 for each. A narrow therapeutic window between mutant and wild-type cells suggests potential off-target effects.

    • Washout Experiment: To determine if the effect is reversible, treat cells with the compound, then wash it out and monitor for recovery of cell viability.

Issue 2: Activation of feedback pathways leading to resistance.

  • Possible Cause: Inhibition of mutant KRAS can sometimes lead to the activation of compensatory feedback loops, such as the upregulation of ERBB receptors or activation of EGFR/RASWT signaling, which can confer resistance to the inhibitor.[1]

  • Troubleshooting Steps:

    • Western Blot Analysis: Analyze the phosphorylation status of upstream signaling molecules like EGFR and other receptor tyrosine kinases after treatment with this compound.

    • Combination Therapy: Investigate the synergistic effects of combining this compound with inhibitors of the identified feedback pathways (e.g., EGFR inhibitors).

Quantitative Data Summary

The following table summarizes treatment-related adverse events (TRAEs) from clinical trials of other KRAS G12D inhibitors, which may provide insights into the potential safety profile of this compound.

KRAS G12D InhibitorMost Common TRAEs (≥20% of patients)Grade ≥3 TRAEs IncidenceDose Limiting Toxicities (DLTs) ObservedReference
VS-7375 Diarrhea, Vomiting, Nausea, Decreased appetite27.5%Not Specified[6]
ASP3082 Not specified as ≥20%5.1% (Grade 3)Yes (at 450 mg and 600 mg)[7]

Key Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Cell Viability

  • Cell Lines: Use a panel of cell lines including those with the KRAS G12D mutation, other KRAS mutations (e.g., G12C, G12V), and wild-type KRAS.

  • Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Viability Assay: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTS) to measure the percentage of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the selectivity of the compound.

Protocol 2: Analysis of Downstream Signaling Inhibition

  • Cell Treatment: Treat KRAS G12D mutant cells with this compound at various concentrations and time points.

  • Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Perform western blot analysis to assess the phosphorylation levels of key downstream effector proteins in the MAPK pathway (e.g., p-ERK) and the PI3K/AKT pathway (e.g., p-AKT). A reduction in the phosphorylation of these proteins indicates on-target activity.

Protocol 3: In Vivo Xenograft Model for Efficacy and Toxicity

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and subcutaneously implant KRAS G12D mutant cancer cells.

  • Treatment: Once tumors are established, treat the mice with this compound or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).[8]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly. Weight loss may indicate potential toxicity.[4]

  • Endpoint Analysis: At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., western blotting for target engagement).

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras RAS Activation Cycle cluster_downstream Downstream Effector Pathways cluster_inhibitor Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) GAP GTPase Activating Protein (GAP) KRAS_GTP->GAP Promotes _GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Cell Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival This compound This compound This compound->KRAS_GTP Inhibition

Caption: KRAS Signaling Pathway and the Point of Inhibition.

Off_Target_Workflow Start Start In_Vitro_Screening In Vitro Screening: Cell Viability Assays (Mutant vs. Wild-Type) Start->In_Vitro_Screening Selectivity_Observed High Selectivity for KRAS G12D Observed? In_Vitro_Screening->Selectivity_Observed Proceed_In_Vivo Proceed to In Vivo Xenograft Models Selectivity_Observed->Proceed_In_Vivo  Yes Investigate_Off_Target Investigate Potential Off-Target Effects Selectivity_Observed->Investigate_Off_Target  No Toxicity_Assessment In Vivo Toxicity Assessment: Monitor Body Weight, Clinical Signs Proceed_In_Vivo->Toxicity_Assessment Biochemical_Assays Biochemical Assays: Kinase Panel Screening Investigate_Off_Target->Biochemical_Assays Proteomic_Analysis Cellular Thermal Shift Assay (CETSA) or Proteomics Investigate_Off_Target->Proteomic_Analysis End End Biochemical_Assays->End Proteomic_Analysis->End Toxicity_Assessment->End

Caption: Experimental Workflow for Investigating Off-Target Effects.

Troubleshooting_Tree Unexpected_Result Unexpected Experimental Result Observed Issue_Type What is the nature of the issue? Unexpected_Result->Issue_Type Reduced_Potency Reduced Potency in Mutant Cells Issue_Type->Reduced_Potency Efficacy WT_Toxicity Toxicity in Wild-Type Cells Issue_Type->WT_Toxicity Toxicity Check_Compound Verify Compound Integrity and Concentration Reduced_Potency->Check_Compound Assess_Selectivity Perform Dose-Response on WT vs. Mutant WT_Toxicity->Assess_Selectivity Feedback_Loop Investigate Feedback Loop Activation (e.g., p-EGFR) Check_Compound->Feedback_Loop Off_Target_Screen Conduct Off-Target Screening (e.g., Kinase Panel) Assess_Selectivity->Off_Target_Screen

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Troubleshooting unexpected Western blot results with (RS)-G12Di-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers using (RS)-G12Di-1, a selective, covalent inhibitor of the KRAS G12D mutant protein.[1][2] Unexpected Western blot results can arise from multiple factors, ranging from inhibitor preparation to experimental technique. This resource is designed to help you identify and resolve common issues.

Understanding the Mechanism of Action

This compound is designed to selectively target and inhibit the oncogenic KRAS G12D mutant. KRAS is a key signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state.[3] This leads to the persistent activation of downstream pro-growth and survival pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4][5][6][7]

A successful experiment using this compound in a KRAS G12D-mutant cell line should demonstrate a significant reduction in the phosphorylation of downstream effectors, such as ERK (p-ERK) and AKT (p-AKT), while total protein levels of KRAS, ERK, and AKT remain unchanged over short treatment periods.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras RAS Activation cluster_downstream Downstream Effectors GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR KRAS_G12D KRAS G12D (Active) EGFR->KRAS_G12D Activates RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K Inhibitor This compound Inhibitor->KRAS_G12D Inhibits MEK MEK RAF->MEK AKT AKT PI3K->AKT ERK p-ERK (Active) MEK->ERK mTOR p-AKT/mTOR (Active) AKT->mTOR

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Troubleshooting FAQs

This section addresses common unexpected outcomes in a question-and-answer format.

Q1: I treated my KRAS G12D-mutant cells with this compound, but I see no decrease in phosphorylated ERK (p-ERK) or AKT (p-AKT) on my Western blot. What could be wrong?

A1: This is a common issue that can be traced to several factors related to the inhibitor, the cells, or the Western blot technique itself.

  • Inhibitor Activity:

    • Concentration: The inhibitor concentration may be too low to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Incubation Time: The treatment duration may be too short. A time-course experiment (e.g., 4, 8, 12, 24 hours) can identify the optimal time point to observe maximal inhibition. A 4-hour incubation has been shown to be effective for similar inhibitors.[8]

    • Inhibitor Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

  • Cellular and Experimental Factors:

    • Cell Line Verification: Confirm that your cell line indeed harbors the KRAS G12D mutation and does not have other mutations that could confer resistance.

    • Serum Starvation: For cleaner results, consider serum-starving the cells for 12-24 hours before adding the inhibitor. This reduces baseline pathway activation and can make the inhibitor's effect more pronounced.

    • Cell Confluency: High cell confluency can sometimes alter signaling pathways. Ensure you are plating and treating cells at a consistent and appropriate density (typically 70-80% confluency).

  • Western Blot Technique:

    • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.

    • Antibody Performance: Verify that the primary antibodies for p-ERK, p-AKT, and their total protein counterparts are validated for Western blotting and are used at the recommended dilution.

    • Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Q2: After treatment, the bands for total ERK and total AKT are also weaker. Is this expected?

A2: Generally, no. This compound is expected to inhibit the phosphorylation of downstream targets, not affect the total protein levels, especially after short incubation times (e.g., < 24 hours). If you observe a decrease in total protein levels, consider the following:

  • Inconsistent Protein Loading: Re-examine your loading control. If it is also uneven, the issue lies with inaccurate protein quantification or pipetting errors during loading.

  • Compound Cytotoxicity: At high concentrations or after very long incubation periods, the inhibitor may induce apoptosis or cell cycle arrest, leading to a general decrease in protein content.[9] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the compound's toxicity at the concentrations used.

  • Extended Treatment: Prolonged inhibition of a critical survival pathway like KRAS can eventually lead to the degradation of downstream proteins as a secondary effect. This is less likely with short treatment times.

Q3: My blot has very high background, obscuring the results. How can I improve this?

A3: High background is typically a technical issue related to the blotting procedure.

  • Blocking: Blocking is crucial to prevent non-specific antibody binding.

    • Ensure your blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C).[10]

    • Try a different blocking agent. Common options include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST. Some phospho-antibodies may require BSA instead of milk.

  • Washing: Inadequate washing can leave unbound antibodies on the membrane.

    • Increase the number and duration of your wash steps (e.g., 3-4 washes of 10 minutes each).[11]

    • Ensure the Tween-20 concentration in your wash buffer is optimal (typically 0.05% - 0.1%).[11]

  • Antibody Concentration: Using too much primary or secondary antibody is a common cause of high background. Titrate your antibodies to find the lowest concentration that still provides a strong, specific signal.[12]

Q4: I'm not detecting the KRAS protein band at its expected molecular weight (~21 kDa). Why?

A4: Detecting low molecular weight proteins can be challenging.

  • Antibody Specificity: Ensure your primary antibody is suitable for detecting KRAS. Some antibodies are specific to a particular mutation, while others are pan-RAS.[13]

  • Protein Transfer: The transfer of small proteins from the gel to the membrane requires optimization.

    • Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF) to prevent smaller proteins from passing through.[14]

    • Optimize the transfer time. Over-transferring can cause low molecular weight proteins to be lost.[14]

  • Protein Abundance: KRAS may be a low-abundance protein in your cell lysate. You may need to load a higher amount of total protein per lane (e.g., 30-50 µg) to detect it.[11][12]

Quantitative Data Summary

ParameterRecommended Starting RangeNotes
This compound Concentration 10 nM - 10 µMOptimal concentration is cell-line dependent. A dose-response curve is highly recommended. Data for a similar compound, (R)-G12Di-7, shows GI50 values in the 73-467 nM range and use at 10 µM for signaling studies.[8]
Treatment Time 4 - 24 hoursStart with a 4-hour incubation and optimize as needed.[8]
Total Protein Load 20 - 50 µg per laneFor low-abundance targets like KRAS, higher protein loads may be necessary.[11]
Primary Antibody Dilution 1:500 - 1:2000Titrate to find the optimal balance between signal strength and background.[11]
Secondary Antibody Dilution 1:2000 - 1:10000Titrate to minimize background while ensuring strong signal detection.

Experimental Protocols & Workflows

WB_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_detect Detection Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Analysis 10. Image Analysis Detection->Analysis

Caption: Standard experimental workflow for Western blot analysis of inhibitor effects.

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Plate KRAS G12D-mutant cells to reach 70-80% confluency on the day of the experiment. Treat with the desired concentrations of this compound for the specified duration.

  • Harvesting: Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate.[15] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Dilute the lysate with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

Protocol 2: SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Load 20-50 µg of denatured protein lysate into the wells of an appropriate percentage polyacrylamide gel (e.g., 4-20% gradient gel for broad molecular weight range or a 12-15% gel for KRAS). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For KRAS (~21 kDa), use a 0.2 µm pore size membrane and optimize transfer time to prevent over-transfer.[14]

  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-ERK, anti-ERK, anti-KRAS) in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the signal using a CCD camera-based imager or X-ray film.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Unexpected WB Result Issue1 No change in p-ERK/p-AKT Start->Issue1 Issue2 Weak or No Signal Start->Issue2 Issue3 High Background Start->Issue3 Issue4 Total protein decreased Start->Issue4 Sol1a Check inhibitor conc./time Perform dose-response Issue1->Sol1a Sol1b Add phosphatase inhibitors Confirm cell genotype Issue1->Sol1b Sol2a Increase protein load Increase Ab conc. Issue2->Sol2a Sol2b Optimize protein transfer Use fresh ECL substrate Issue2->Sol2b Sol3a Optimize blocking (time, agent) Issue3->Sol3a Sol3b Increase washing steps Titrate antibodies Issue3->Sol3b Sol4a Check loading control Issue4->Sol4a Sol4b Perform cell viability assay Issue4->Sol4b

Caption: A logical flowchart for troubleshooting common Western blot issues.

References

Technical Support Center: Overcoming Resistance to (RS)-G12Di-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the KRAS G12D inhibitor, (RS)-G12Di-1.

Frequently Asked Questions (FAQs)

Q1: My KRAS G12D mutant cancer cell line shows intrinsic resistance to this compound. What are the potential mechanisms?

A1: Intrinsic resistance to KRAS G12D inhibitors can occur through several mechanisms. Tumors may have pre-existing alterations that allow them to bypass dependency on the KRAS G12D mutation.[1] Key mechanisms include:

  • Activation of alternative signaling pathways: Cancer cells can utilize other pathways to maintain growth and survival, such as the PI3K-AKT-mTOR pathway.[1][2][3]

  • Epithelial-to-mesenchymal transition (EMT): Cells that have undergone EMT may be less reliant on KRAS signaling.[1]

  • Co-occurring mutations: Mutations in other genes, such as those in upstream regulators (e.g., EGFR) or downstream effectors (e.g., BRAF), can confer resistance.

  • Tumor Microenvironment: The fibrotic stroma characteristic of some cancers, like pancreatic ductal adenocarcinoma (PDAC), can impair drug delivery and create an immune-suppressive environment, reducing the effectiveness of targeted therapies.[2]

Q2: My cells initially responded to this compound, but now they are developing acquired resistance. What are the likely causes?

A2: Acquired resistance often emerges after a period of treatment and can be driven by several factors:

  • Secondary KRAS mutations: Mutations in the switch-II pocket of KRAS can disrupt the binding of the inhibitor.[1][4]

  • Feedback reactivation of signaling pathways: Inhibition of KRAS G12D can trigger feedback loops that reactivate the MAPK and/or PI3K-AKT pathways.[1] For instance, treatment with the KRAS G12D inhibitor MRTX1133 has been shown to cause feedback activation of EGFR.[5]

  • Genomic amplification of mutant KRAS: An increase in the copy number of the KRAS G12D allele can overwhelm the inhibitor.[6]

  • Histologic transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, which can lead to resistance.[1]

Q3: How can I experimentally determine the mechanism of resistance in my cell line?

A3: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Genomic and Transcriptomic Analysis:

    • Whole-Exome Sequencing (WES) or targeted sequencing: To identify secondary mutations in KRAS or other resistance-associated genes.

    • RNA-sequencing (RNA-seq): To identify changes in gene expression, such as the upregulation of bypass pathway components.

  • Phospho-proteomics and Western Blotting: To assess the activation state of key signaling proteins in pathways like MAPK (p-MEK, p-ERK) and PI3K (p-AKT, p-S6).[2]

  • Functional screens (CRISPR-Cas9 or shRNA): To identify genes whose loss or overexpression confers resistance or sensitivity to this compound.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased efficacy of this compound in vitro 1. Development of acquired resistance. 2. Suboptimal drug concentration. 3. Cell line contamination or misidentification.1. Perform dose-response curves to confirm a shift in IC50. Analyze for resistance mechanisms (see FAQ Q3). 2. Titrate the concentration of this compound. 3. Authenticate the cell line using short tandem repeat (STR) profiling.
Reactivation of MAPK or PI3K signaling upon treatment Feedback loops are being activated.1. Investigate upstream receptor tyrosine kinases (RTKs) like EGFR for activation. 2. Consider combination therapies with inhibitors of the reactivated pathway (e.g., MEK, PI3K, or SHP2 inhibitors).[1]
Variable response to this compound across different cell lines with the same KRAS G12D mutation 1. Different genetic backgrounds and co-occurring mutations. 2. Varying levels of dependence on the KRAS G12D oncogene.1. Characterize the genomic landscape of each cell line. 2. Assess the level of KRAS dependency using genetic knockdown or knockout experiments.

Signaling Pathways and Experimental Workflows

Signaling Pathway: KRAS G12D and Major Downstream Effectors

KRAS_Signaling cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK RTK SHP2 SHP2 RTK->SHP2 SOS1 SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP loading SHP2->SOS1 KRAS_GTP KRAS G12D-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RALGDS RALGDS KRAS_GTP->RALGDS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival G12Di_1 This compound G12Di_1->KRAS_GTP Inhibition

Caption: Simplified KRAS G12D signaling and the point of intervention for this compound.

Experimental Workflow: Investigating Acquired Resistance

Resistance_Workflow start Start with this compound Sensitive Cell Line culture Continuous culture with increasing concentrations of this compound start->culture resistant_clone Isolate and expand resistant clones culture->resistant_clone confirm_resistance Confirm resistance (Dose-response curve) resistant_clone->confirm_resistance characterize Characterize Resistance Mechanism confirm_resistance->characterize Yes genomics Genomic Analysis (WES, RNA-seq) characterize->genomics proteomics Proteomic Analysis (Western Blot, Mass Spec) characterize->proteomics functional Functional Screens (CRISPR, shRNA) characterize->functional validate Validate findings (e.g., combination therapy) genomics->validate proteomics->validate functional->validate

Caption: A typical workflow for generating and characterizing resistant cell lines.

Key Experimental Protocols

1. Generation of Drug-Resistant Cell Lines

This protocol is adapted from established methods for generating drug-resistant cell lines.[7][8]

  • Objective: To develop cell lines with acquired resistance to this compound.

  • Materials:

    • Parental KRAS G12D mutant cancer cell line

    • This compound

    • Complete cell culture medium

    • Cell culture flasks/plates

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line.

    • Continuously culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • When the cells resume normal proliferation, increase the drug concentration by 1.5 to 2-fold.[8]

    • Repeat this stepwise increase in drug concentration until the cells are able to proliferate in a significantly higher concentration of the drug compared to the initial IC50.

    • Isolate and expand single-cell clones of the resistant population.

    • Confirm the resistance phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.

2. Western Blot Analysis of Signaling Pathway Activation

  • Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K pathways.

  • Materials:

    • Parental and resistant cell lysates

    • Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT)

    • Secondary antibodies

    • Protein lysis buffer

    • SDS-PAGE gels and transfer apparatus

    • Chemiluminescent substrate

  • Procedure:

    • Culture parental and resistant cells with and without this compound for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

3. Cell Viability (Dose-Response) Assay

This protocol is based on standard methods for assessing drug sensitivity.[9][10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • Parental and resistant cell lines

    • This compound

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®, WST-1)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound.

    • Incubate for a period that allows for at least two cell divisions (typically 48-72 hours).

    • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

    • Normalize the data to untreated controls and plot the dose-response curve to calculate the IC50.

References

Cell line specific responses to (RS)-G12Di-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (RS)-G12Di-1, a selective, covalent inhibitor of K-Ras-G12D.[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, covalent inhibitor that specifically targets the KRAS G12D mutation.[1] The KRAS protein is a key molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving downstream pro-tumorigenic pathways like RAF/MEK/ERK and PI3K/AKT/mTOR.[2] this compound works by forming a salt bridge with the aspartate residue at position 12 (Asp12) within the switch-II pocket of the KRAS G12D mutant protein.[2] This interaction selectively inhibits KRAS G12D signaling.[3]

Q2: Why do different cell lines exhibit varying sensitivity to this compound?

A2: Cell line specific responses to KRAS G12D inhibition are common and can be attributed to several factors:

  • Genetic Context: The presence of co-occurring mutations in other genes can influence sensitivity. For example, mutations in upstream or downstream components of the KRAS signaling pathway, such as NRAS, BRAF, or EGFR, can lead to resistance.[4]

  • Pathway Redundancy and Bypass Mechanisms: Some cell lines can compensate for KRAS G12D inhibition by upregulating parallel signaling pathways.[5] For instance, feedback reactivation of receptor tyrosine kinases (RTKs) like EGFR can sustain downstream signaling.[5]

  • Cellular Lineage: The cell type of origin can dictate the adaptive responses to KRAS inhibition. For example, epithelial and mesenchymal cell types may exhibit different feedback activation of signaling pathways like ERBB2/3 or FGFR/AXL, respectively.[6]

  • Protein Expression Levels: The baseline expression levels of KRAS G12D and other signaling proteins can vary between cell lines, impacting the inhibitor's efficacy.

Q3: What are the expected phenotypic effects of this compound treatment in sensitive cell lines?

A3: In sensitive KRAS G12D-mutant cell lines, treatment with this compound is expected to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[7] Morphological changes, such as a decrease in cell confluence and the appearance of apoptotic bodies, may also be observed. Silencing of KRAS G12D has been shown to reduce cell motility, invasion, and tumorigenicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no response in a known KRAS G12D-mutant cell line. Cell Line Integrity: The cell line may have been misidentified or acquired additional mutations over time.Action: Authenticate the cell line using short tandem repeat (STR) profiling and confirm the KRAS G12D mutation status via sequencing.
Compound Stability: The this compound compound may have degraded.Action: Prepare fresh stock solutions of the inhibitor and store them according to the manufacturer's recommendations. Perform a dose-response experiment with a sensitive control cell line to verify compound activity.
Experimental Conditions: Suboptimal cell culture conditions (e.g., confluency, serum concentration) can affect drug response.Action: Standardize cell seeding density and ensure consistent culture conditions across experiments. Titrate serum concentration as it can sometimes interfere with drug activity.
High level of toxicity in wild-type KRAS cell lines. Off-Target Effects: At high concentrations, this compound may exhibit off-target activity.Action: Perform a dose-response curve to determine the optimal concentration range that provides selective inhibition of KRAS G12D-mutant cells while minimizing effects on wild-type cells.
Development of resistance after initial sensitivity. Acquired Resistance Mechanisms: Prolonged treatment can lead to the emergence of resistant clones with secondary mutations or upregulated bypass pathways.[5]Action: Analyze resistant clones for secondary mutations in KRAS or other pathway components.[5] Investigate potential bypass mechanisms by performing phosphoproteomic or transcriptomic analysis. Consider combination therapies to overcome resistance.[5]
Variability between biological replicates. Technical Inconsistency: Inconsistent pipetting, cell counting, or reagent preparation can lead to variability.Action: Ensure all experimental steps are performed with precision and consistency. Use calibrated equipment and prepare master mixes of reagents where possible.

Experimental Protocols

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.

Western Blot Analysis of Pathway Inhibition

This protocol is to assess the effect of this compound on downstream KRAS signaling.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12D-GTP (Constitutively Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation G12Di1 This compound G12Di1->KRAS_GTP Inhibition

Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis select_cells Select KRAS G12D mutant and wild-type cell lines culture_cells Culture cells to optimal confluency select_cells->culture_cells prepare_drug Prepare serial dilutions of this compound culture_cells->prepare_drug treat_cells Treat cells with this compound and vehicle control prepare_drug->treat_cells viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability_assay western_blot Western Blot (p-ERK, p-AKT) treat_cells->western_blot ic50 Calculate IC50 values viability_assay->ic50 pathway_inhibition Quantify pathway inhibition western_blot->pathway_inhibition

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic start Inconsistent or No Effect Observed check_cell_line Is the cell line authenticated and KRAS G12D status confirmed? start->check_cell_line check_compound Is the compound active? check_cell_line->check_compound Yes auth_cell_line Authenticate and sequence the cell line check_cell_line->auth_cell_line No check_protocol Are experimental conditions consistent? check_compound->check_protocol Yes prepare_fresh Prepare fresh compound and run a positive control check_compound->prepare_fresh No standardize_protocol Standardize cell density, serum, and handling check_protocol->standardize_protocol No investigate_resistance Investigate potential resistance mechanisms check_protocol->investigate_resistance Yes

Caption: A logical troubleshooting workflow for unexpected experimental results.

References

Validation & Comparative

A Head-to-Head Comparison of (RS)-G12Di-1 and MRTX1133 for KRAS G12D Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent KRAS G12D inhibitors: the covalent inhibitor (RS)-G12Di-1 and the non-covalent inhibitor MRTX1133. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The KRAS G12D mutation is a key driver in a significant portion of cancers, including pancreatic, colorectal, and non-small cell lung cancers, making it a critical target for therapeutic development. This guide compares two distinct strategies for inhibiting this oncoprotein: covalent modification by this compound and non-covalent binding by MRTX1133.

Due to the limited publicly available data for this compound, this guide utilizes data from the structurally related and well-characterized covalent inhibitor, (R)-G12Di-7, as a representative compound for this class of malolactone-based electrophiles. This allows for a more comprehensive and data-driven comparison with MRTX1133.

At a Glance: Key Differences

FeatureThis compound (represented by (R)-G12Di-7)MRTX1133
Mechanism of Action Covalent, irreversible inhibitorNon-covalent, reversible inhibitor
Binding Target Selectively labels K-Ras-G12D·GDP and K-Ras-G12D·GppNHpBinds to the switch II pocket of KRAS G12D
Binding Affinity (KD) Not explicitly reported~0.2 pM for GDP-loaded KRAS G12D[1]
Cellular Potency Nanomolar range in KRAS G12D mutant cell linesSingle-digit nanomolar activity in cellular assays[2]
Selectivity Selective for KRAS G12D over wild-type KRAS>1,000-fold selective for KRAS G12D compared with wild-type KRAS in cellular assays

Quantitative Data Comparison

The following tables summarize the preclinical performance of (R)-G12Di-7 (as a proxy for this compound) and MRTX1133 in biochemical and cellular assays.

Table 1: Biochemical Activity
Parameter(R)-G12Di-7MRTX1133
Target K-Ras G12DKRAS G12D
Binding Affinity (KD) Not Reported~0.2 pM (for GDP-loaded KRAS G12D)[1]
IC50 (Biochemical Assay) Not Reported<2 nM (HTRF assay for binding to GDP-bound KRAS G12D)[1][3]
Table 2: Cellular Activity in KRAS G12D Mutant Cell Lines
Cell LineCancer Type(R)-G12Di-7 (GI50)[4]MRTX1133 (IC50)
SW1990Pancreatic409 nM7-10 nM[5]
AsPC-1Pancreatic467 nM7-10 nM[5]
AGSGastric109 nM6 nM (2D viability)[2]
Ba/F3Pro-B Cell73 nMNot Reported
Table 3: In Vivo Efficacy in Xenograft Models
InhibitorAnimal ModelDosingTumor Growth Inhibition (TGI)Reference
(R)-G12Di-7SW1990 xenograft NOD/SCID mice10-50 mg/kg, i.p., twice a day for 28 daysSignificant tumor growth inhibition[4]
MRTX1133Panc 04.03 xenograft model3 mg/kg BID (IP)94%[2]
MRTX1133Panc 04.03 xenograft model10 mg/kg BID (IP)-62% (regression)[2]
MRTX1133Panc 04.03 xenograft model30 mg/kg BID (IP)-73% (regression)[2]

Signaling Pathway and Mechanism of Action

The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and survival. Both this compound and MRTX1133 aim to inhibit this aberrant signaling, but through different mechanisms.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth Factor Receptor Growth Factor Receptor KRAS_G12D KRAS G12D (Constitutively Active) Growth Factor Receptor->KRAS_G12D Activates RAF RAF KRAS_G12D->RAF MAPK Pathway PI3K PI3K KRAS_G12D->PI3K PI3K-AKT Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Proliferation_Survival Cell Proliferation & Survival Transcription Factors->Proliferation_Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Activates RS_G12Di_1 This compound (Covalent) RS_G12Di_1->KRAS_G12D Irreversibly Binds MRTX1133 MRTX1133 (Non-covalent) MRTX1133->KRAS_G12D Reversibly Binds HTRF_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection Dispense_Inhibitor Dispense serial dilutions of MRTX1133 into 384-well plate Add_KRAS Add GDP-loaded His-tagged KRAS G12D Dispense_Inhibitor->Add_KRAS Add_Reagents Add anti-His-Europium and Streptavidin-XL665 labeled GTP analog Add_KRAS->Add_Reagents Incubate Incubate at room temperature to allow binding equilibrium Add_Reagents->Incubate Read_Plate Read HTRF signal on a plate reader Incubate->Read_Plate Analyze_Data Calculate IC50 values Read_Plate->Analyze_Data Cell_Viability_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed cancer cells in 96-well plates Incubate_Adherence Incubate for 24 hours to allow cell adherence Seed_Cells->Incubate_Adherence Add_Inhibitor Add serial dilutions of (R)-G12Di-7 or MRTX1133 Incubate_Adherence->Add_Inhibitor Incubate_Treatment Incubate for 72 hours Add_Inhibitor->Incubate_Treatment Add_Reagent Add CellTiter-Glo® reagent Incubate_Treatment->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_GI50_IC50 Calculate GI50 or IC50 Measure_Luminescence->Calculate_GI50_IC50 Xenograft_Study_Workflow cluster_implantation Tumor Implantation cluster_treatment_phase Treatment Phase cluster_endpoint Study Endpoint Implant_Cells Subcutaneously implant KRAS G12D mutant cancer cells into immunocompromised mice Monitor_Tumor_Growth Monitor tumor growth until they reach a specified volume Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment and vehicle groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drugs Administer inhibitors or vehicle (e.g., intraperitoneally) Randomize_Mice->Administer_Drugs Measure_Tumors_Weight Measure tumor volume and body weight regularly Administer_Drugs->Measure_Tumors_Weight Euthanize_Mice Euthanize mice at the end of the study Measure_Tumors_Weight->Euthanize_Mice Analyze_Tumors Excise and analyze tumors (e.g., for pharmacodynamic markers) Euthanize_Mice->Analyze_Tumors Calculate_TGI Calculate Tumor Growth Inhibition (TGI) Analyze_Tumors->Calculate_TGI

References

A Comparative Guide to Covalent KRAS G12D Inhibitors: Benchmarking (R)-G12Di-1 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of KRAS-targeted therapies is rapidly evolving, with a particular focus on developing inhibitors for the most prevalent KRAS mutation, G12D. This guide provides a comparative analysis of emerging covalent KRAS G12D inhibitors, with a central focus on the performance of compounds related to the (RS)-G12Di-1 scaffold. Due to the limited public data on "this compound," this guide will utilize the closely related and well-characterized compound, (R)-G12Di-7 , as a primary reference point. For a comprehensive comparison, the potent non-covalent KRAS G12D inhibitor, MRTX1133 , is also included, alongside other notable covalent and non-covalent inhibitors to provide a broader context of the current developmental pipeline.

Performance Data Summary

The following tables summarize the preclinical performance of selected KRAS G12D inhibitors based on publicly available data. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Potency of KRAS G12D Inhibitors

InhibitorTargetAssay TypeCell LineIC50 (nM)Citation
(R)-G12Di-7 Covalent KRAS G12DCell Viability (2D)Ba/F3 (KRAS G12D)73[1]
Cell Viability (2D)SW1990 (KRAS G12D)409[1]
Cell Viability (2D)AsPC-1 (KRAS G12D)467[1]
Cell Viability (2D)AGS (KRAS G12D)109[1]
MRTX1133 Non-covalent KRAS G12DpERK InhibitionAGS (KRAS G12D)2[2]
Cell Viability (2D)AGS (KRAS G12D)6[2]
Cell ViabilityVarious KRAS G12D lines~5 (median)[3]
ERAS-5024 KRAS G12DpERK InhibitionAsPC-1 (KRAS G12D)Single-digit nM
Cell Viability (3D)AsPC-1 (KRAS G12D)Single-digit nM
GFH375 (VS-7375) KRAS G12D (ON/OFF)Cell ProliferationKRAS G12D mutant MEFsMore potent than MRTX1133[4]
TH-Z827 KRAS G12DCell ProliferationPANC-1 (KRAS G12D)4,400[5]
Cell ProliferationPanc 04.03 (KRAS G12D)4,700[5]

Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Xenograft Models

InhibitorTumor ModelDosingOutcomeCitation
(R)-G12Di-7 SW1990 (Pancreatic)50 mg/kg, i.p., twice a daySignificant tumor growth inhibition[6]
MRTX1133 Panc 04.03 (Pancreatic)10 mg/kg, BID, IP-62% tumor regression[2]
30 mg/kg, BID, IP-73% tumor regression[2]
Multiple PDX models (Pancreatic)Not specifiedMarked tumor regression in 8 of 11 models[3]
ERAS-5024 AsPC-1 (Pancreatic)20 mg/kg, BID54% tumor regression
GFH375 (VS-7375) Multiple CRC and Pancreatic XenograftsOral administrationStrong tumor regressions[4]
QTX3034 HPAC (Pancreatic) & GP2D (Colorectal)Not specifiedTumor regressions in 100% of animals

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_inactive KRAS-GDP (Inactive) KRAS_active KRAS-GTP (Active) RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K SOS1->KRAS_inactive Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation mTOR->Cell_Cycle_Proliferation Transcription_Factors->Cell_Cycle_Proliferation Inhibitor Covalent KRAS G12D Inhibitor ((R)-G12Di-7) Inhibitor->KRAS_active Inhibits downstream signaling

Caption: Simplified KRAS signaling pathway and the point of intervention for covalent inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., Binding Affinity) Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Lead Identification pERK_Western pERK Western Blot Cell_Viability->pERK_Western Confirm On-Target Activity Xenograft_Model Tumor Xenograft Model Establishment pERK_Western->Xenograft_Model Candidate for In Vivo Testing Treatment Inhibitor Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., pERK in tumors) Tumor_Measurement->PD_Analysis

Caption: General experimental workflow for the preclinical evaluation of KRAS inhibitors.

Experimental Protocols

Below are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Cancer cell lines with KRAS G12D mutations (and wild-type controls) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the KRAS inhibitor or DMSO as a vehicle control.

  • Incubation: Plates are incubated for 72 to 120 hours at 37°C in a humidified incubator.

  • Lysis and Luminescence Reading: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[7][8]

  • Data Analysis: IC50 values are calculated using non-linear regression analysis from the dose-response curves.

ERK Phosphorylation Western Blot
  • Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with the KRAS inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[9][10]

  • Analysis: Band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition.

Mouse Xenograft Model
  • Cell Implantation: Human cancer cells with the KRAS G12D mutation are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The KRAS inhibitor is administered via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle solution.[11][12]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) or regression is calculated for the treatment groups.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for western blot or immunohistochemistry analysis to confirm target engagement (e.g., reduction in p-ERK).[13]

References

The Vanguard of Targeted Therapy: A Head-to-Head Comparison of KRAS G12D Inhibitors in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the KRAS oncogene has been considered an "undruggable" target in pancreatic cancer, a disease with a notoriously poor prognosis. The G12D mutation, the most common KRAS alteration in pancreatic ductal adenocarcinoma (PDAC), has been a particularly challenging foe. However, a new wave of targeted inhibitors is finally breaching this fortress, offering a glimmer of hope for patients. This guide provides a comprehensive head-to-head comparison of the leading KRAS G12D inhibitors in preclinical pancreatic cancer models, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.

This comparative guide synthesizes preclinical data for prominent KRAS G12D inhibitors, including MRTX1133, RMC-9805, and the protein degrader ASP3082. We also explore the activity of pan-KRAS inhibitors as a contrasting therapeutic strategy. The data presented herein is collated from various preclinical studies, providing insights into the efficacy, selectivity, and mechanism of action of these novel agents in pancreatic cancer models.

At a Glance: Comparative Efficacy of KRAS G12D Inhibitors

To facilitate a clear comparison, the following tables summarize the in vitro and in vivo efficacy of key KRAS G12D inhibitors in pancreatic cancer models.

Table 1: In Vitro Activity of KRAS G12D Inhibitors in Pancreatic Cancer Cell Lines
InhibitorCell LineKRAS MutationIC50 (nM)Reference
MRTX1133AsPC-1G12D0.42[1]
MRTX1133HPAF-IIG12D3.6[1]
MRTX1133PANC-1G12D~20 (in 3D organoids)[2]
HRS-4642MultipleG12D2.329–822.2[3]
KRB-456PANC-1G12D260[3]
BI-2852 (pan-KRAS)Multiple PDAC linesVarious~1000[4]
BAY-293 (pan-KRAS)Multiple PDAC linesVarious~1000[4]
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Pancreatic Cancer Xenograft Models
InhibitorModelDosingTumor Growth Inhibition (TGI) / RegressionReference
MRTX1133AsPC-1 Xenograft30 mg/kg, i.p., BID>100% (Tumor Regression)[5][6]
MRTX1133Patient-Derived Xenograft (PDX)Not Specified>30% regression in 8 of 11 models[1]
RMC-9805PDAC PDX & CDXOrallyObjective responses in 7 of 9 models[7]
ASP3082KRAS G12D-mutated cancer cells xenograftWeekly, i.v.Notable antitumor effects[8]
HRS-4642XenograftNot SpecifiedSynergistic tumor growth inhibition with carfilzomib[3]
KRB-456Subcutaneous & Orthotopic XenograftNot SpecifiedTumor growth inhibition[3]

Mechanism of Action: A Deeper Dive into KRAS G12D Inhibition

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving uncontrolled cell division.[9] The inhibitors discussed in this guide employ different strategies to counteract this oncogenic signaling.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12D KRAS G12D (Active GTP-bound) RTK->KRAS_G12D Activation RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MRTX1133 MRTX1133 (Non-covalent) MRTX1133->KRAS_G12D Inhibits activity RMC9805 RMC-9805 (Covalent) RMC9805->KRAS_G12D Inhibits activity ASP3082 ASP3082 (Degrader) ASP3082->KRAS_G12D Promotes degradation

MRTX1133 (Mirati Therapeutics): This is a potent and selective, non-covalent inhibitor that binds to the switch-II pocket of KRAS G12D in its inactive, GDP-bound state.[7][10] This binding prevents the interaction with downstream effectors, thereby blocking oncogenic signaling.[10] Preclinical studies have demonstrated significant tumor regression in various pancreatic cancer models, including patient-derived xenografts.[1][6]

RMC-9805 (Revolution Medicines): In contrast to MRTX1133, RMC-9805 is a covalent inhibitor that targets the active, GTP-bound state of KRAS G12D. It forms a tri-complex with cyclophilin A to bind to KRAS G12D, leading to the suppression of downstream signaling.[7] This "RAS(ON)" inhibitor has shown promising anti-tumor activity in preclinical models.[7]

ASP3082 (Astellas Pharma): This compound represents a different therapeutic modality as a proteolysis-targeting chimera (PROTAC). ASP3082 is a KRAS G12D-selective protein degrader that induces the ubiquitination and subsequent proteasomal degradation of the mutant KRAS protein.[8] Preclinical and early clinical data suggest it has an acceptable safety profile and promising antitumor activity.[11][12]

Pan-KRAS Inhibitors (e.g., BI-2852, BAY-293): These inhibitors are designed to target multiple KRAS mutations, not just G12D.[4] While potentially offering broader applicability, their efficacy in KRAS G12D-driven pancreatic cancer models is still under extensive investigation, with some studies showing antiproliferative effects.[4]

Experimental Protocols: A Guide to Preclinical Evaluation

Reproducible and rigorous experimental design is paramount in the evaluation of novel cancer therapeutics. Below are detailed methodologies for key experiments cited in the evaluation of KRAS G12D inhibitors.

Orthotopic Pancreatic Cancer Mouse Model

This in vivo model is crucial for assessing the efficacy of anti-cancer agents in a more physiologically relevant tumor microenvironment compared to subcutaneous models.

Orthotopic_Model_Workflow A 1. Cell Preparation - Culture KRAS G12D pancreatic cancer cells (e.g., AsPC-1). - Harvest and resuspend cells in PBS or Matrigel. B 2. Anesthesia - Anesthetize immunodeficient mice (e.g., nude mice) using an appropriate anesthetic agent (e.g., ketamine/xylazine).[13] A->B C 3. Surgical Procedure - Make a small incision on the left flank to expose the spleen and pancreas.[14] B->C D 4. Cell Implantation - Inject the cell suspension directly into the tail of the pancreas.[13][14] C->D E 5. Closure and Recovery - Suture the incision and monitor the mouse for recovery. D->E F 6. Tumor Growth Monitoring - Monitor tumor growth via palpation or imaging (e.g., bioluminescence).[14] E->F G 7. Treatment and Analysis - Administer KRAS G12D inhibitor or vehicle control. - Measure tumor volume and perform downstream analysis. F->G

Protocol:

  • Cell Culture: Human pancreatic cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, PANC-1) are cultured under standard conditions.

  • Animal Model: Six- to eight-week-old immunodeficient mice (e.g., athymic nude mice) are used.[13]

  • Anesthesia: Mice are anesthetized using an intraperitoneal injection of a ketamine/xylazine cocktail.[14]

  • Surgical Procedure: A small incision is made in the left abdominal flank to carefully expose the spleen and the tail of the pancreas.[13]

  • Cell Injection: A suspension of 1 x 10^6 cancer cells in 50 µL of PBS or a 1:1 mixture of media and Matrigel is injected into the pancreatic tail using a 29-gauge insulin syringe.[14][13]

  • Closure: The abdominal wall and skin are closed with sutures.

  • Tumor Monitoring and Treatment: Tumor growth is monitored by palpation or non-invasive imaging. Once tumors are established, mice are randomized into treatment and control groups to receive the KRAS G12D inhibitor or vehicle, respectively. Tumor volume is measured regularly to assess treatment efficacy.[13]

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IC50_Workflow A 1. Cell Seeding - Seed pancreatic cancer cells in 96-well plates. B 2. Compound Treatment - Treat cells with a serial dilution of the KRAS G12D inhibitor. A->B C 3. Incubation - Incubate cells for a defined period (e.g., 72 hours). B->C D 4. Viability Assay - Assess cell viability using a reagent such as CellTiter-Glo.[2] C->D E 5. Data Analysis - Plot cell viability against inhibitor concentration. - Calculate the IC50 value using non-linear regression. D->E

Protocol:

  • Cell Seeding: Pancreatic cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Dilution: The KRAS G12D inhibitor is serially diluted to a range of concentrations.

  • Treatment: The cells are treated with the various concentrations of the inhibitor.

  • Incubation: The plates are incubated for 72 hours.[2]

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2]

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.[15][16]

Western Blotting for KRAS Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and assess the activation state of signaling pathways.

Protocol:

  • Cell Lysis: Pancreatic cancer cells, either untreated or treated with a KRAS G12D inhibitor, are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for key proteins in the KRAS signaling pathway, such as phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.[17] A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.[17]

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the extent of pathway inhibition.[17]

Future Directions and Unmet Needs

The development of KRAS G12D inhibitors marks a significant milestone in the treatment of pancreatic cancer. However, challenges remain. Innate and acquired resistance is a major concern, and combination therapies that target parallel or downstream pathways are being actively explored.[19][20] For instance, combining KRAS inhibitors with inhibitors of SHP2 or the PI3K pathway has shown synergistic effects in preclinical models.[21] Furthermore, the interplay between KRAS inhibition and the tumor microenvironment, including the immune system, is an area of intense investigation, with studies suggesting that KRAS inhibitors can modulate the immune landscape to be more permissive to immunotherapy.[5][6][22]

The continued development and optimization of these inhibitors, along with a deeper understanding of resistance mechanisms, will be crucial in translating the preclinical promise of KRAS G12D-targeted therapies into meaningful clinical benefits for patients with pancreatic cancer.

References

A Comparative Guide to (RS)-G12Di-1 and Other S-IIP Ligands for KRAS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules targeting the Switch-II Pocket (S-IIP) of KRAS has marked a significant breakthrough in the development of targeted cancer therapies. Among these, (RS)-G12Di-1 has emerged as a novel covalent inhibitor of the KRAS G12D mutant. This guide provides a comprehensive comparison of the structural features, binding affinities, and functional activities of this compound and other prominent S-IIP ligands.

Structural Differences and Key Features

S-IIP ligands are a class of inhibitors that bind to a transient pocket on the KRAS protein, located between the Switch-I and Switch-II regions. This binding event can either be covalent or non-covalent, and often stabilizes KRAS in an inactive state, thereby inhibiting downstream signaling.

This compound is a selective, covalent inhibitor of K-Ras-G12D.[1] Its structure is characterized by a reactive moiety that forms a covalent bond with the mutant aspartate-12 residue of KRAS G12D. This covalent interaction provides a durable and potent inhibition of the mutant protein.

In contrast, other well-characterized S-IIP ligands exhibit distinct structural features and mechanisms of action:

  • MRTX1133 : A potent and selective non-covalent inhibitor of KRAS G12D.[2][3][4][5][6] Its chemical structure is designed for high-affinity binding to the S-II pocket of the G12D mutant, leading to the inhibition of its activity.

  • Divarasib (GDC-6036) : A covalent inhibitor that specifically targets the KRAS G12C mutation.[7][8][9][10][11] It contains a reactive acrylamide group that forms a covalent bond with the cysteine-12 residue of the G12C mutant, locking it in an inactive state.

  • Adagrasib (MRTX849) : Another potent and selective covalent inhibitor of KRAS G12C.[12][13][14][15][16] Similar to Divarasib, it utilizes a reactive group to form a covalent bond with the mutant cysteine residue.

  • Sotorasib (AMG 510) : The first FDA-approved KRAS G12C inhibitor, it also acts as a covalent inhibitor, targeting the cysteine-12 of the G12C mutant.[17][18][19][20][21]

  • BI-2852 : A pan-KRAS inhibitor that binds to the Switch I/II pocket of both wild-type and mutant KRAS.[22][23][24][25][26][27] It acts as a non-covalent inhibitor and blocks the interaction of KRAS with its effectors.

The primary structural difference lies in the warhead used for covalent inhibition in compounds like this compound, Divarasib, Adagrasib, and Sotorasib, which is absent in non-covalent inhibitors like MRTX1133 and BI-2852. The scaffold of each molecule is also uniquely designed to optimize interactions with the specific amino acid residues within the S-IIP of the target KRAS mutant.

Quantitative Comparison of S-IIP Ligands

The following table summarizes the available quantitative data for the binding affinity and cellular activity of this compound and other S-IIP ligands. It is important to note that the experimental conditions may vary between different studies, which can influence the reported values.

LigandTargetAssay TypeValueUnitReference
This compound KRAS G12DNot SpecifiedNot Specified-[1]
MRTX1133 KRAS G12DpERK Inhibition (AsPC-1 cells)10.8nM[4]
Divarasib KRAS G12CNot Specified<0.01µM[8]
Adagrasib KRAS G12CActive RAS-GTP pull-down (NCI-H358 cells)78nM[15]
Sotorasib KRAS G12CNot SpecifiedNot Specified-[17][18][19]
BI-2852 KRAS G12DIsothermal Titration Calorimetry (ITC)740nM[22][24]
BI-2852 KRAS G12DAlphaScreen (GTP-KRAS::SOS1)490nM[22][24]
BI-2852 KRAS G12DpERK Inhibition (H358 cells)5.8µM[22]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of S-IIP ligands.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS Nucleotide Exchange

This assay monitors the binding of a fluorescently labeled GTP analog to KRAS in the presence of a nucleotide exchange factor like SOS1.

  • Reagents : GDP-loaded KRAS protein, GTP labeled with a donor fluorophore (e.g., Europium), effector protein (e.g., RAF-RBD) labeled with an acceptor fluorophore, SOS1 protein, and test compounds.

  • Procedure :

    • Incubate GDP-loaded KRAS with SOS1 and the test compound.

    • Initiate the nucleotide exchange by adding the fluorescently labeled GTP.

    • Add the acceptor-labeled effector protein.

    • Measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of nucleotide exchange or KRAS-effector interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (kon and koff) of the ligands to the KRAS protein.

  • Reagents : Purified KRAS protein (wild-type or mutant), test compounds, and an SPR instrument with a suitable sensor chip.

  • Procedure :

    • Immobilize the KRAS protein on the sensor chip.

    • Flow different concentrations of the test compound over the chip surface.

    • Monitor the change in the refractive index, which is proportional to the binding of the compound to the protein.

    • Analyze the data to determine the association (kon) and dissociation (koff) rate constants, and calculate the dissociation constant (Kd).

Cellular pERK Inhibition Assay

This assay measures the ability of the S-IIP ligands to inhibit the KRAS signaling pathway in cancer cells.

  • Reagents : Cancer cell line harboring the relevant KRAS mutation, test compounds, antibodies against phosphorylated ERK (pERK) and total ERK, and a suitable detection system (e.g., Western blot or ELISA).

  • Procedure :

    • Seed the cancer cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for a specified period.

    • Lyse the cells and quantify the levels of pERK and total ERK using Western blotting or ELISA.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits pERK levels by 50%.

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in the MAPK/ERK signaling cascade, which is a key pathway driving cell proliferation and survival. S-IIP inhibitors act by blocking KRAS activation and its subsequent interaction with downstream effectors like RAF.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SOS1 SOS1 (GEF) GRB2->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SIIP_Inhibitor S-IIP Inhibitor SIIP_Inhibitor->KRAS_GTP Inhibits

Caption: The KRAS signaling pathway and the point of intervention for S-IIP inhibitors.

Conclusion

The development of S-IIP ligands represents a significant advancement in targeting oncogenic KRAS. This compound is a promising addition to this class, with its unique covalent targeting of the KRAS G12D mutant. Understanding the structural nuances, binding affinities, and mechanisms of action of different S-IIP inhibitors is critical for the rational design of next-generation therapies with improved potency, selectivity, and clinical efficacy. The experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of these and future KRAS inhibitors.

References

(RS)-G12Di-1: A Comparative Analysis of a Mutant-Selective KRASG12D Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the covalent inhibitor (RS)-G12Di-1, focusing on its cross-reactivity with wild-type KRAS. The information is compiled from preclinical data to aid researchers in evaluating its potential for targeted cancer therapy.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The development of inhibitors that specifically target mutant KRAS proteins while sparing the wild-type (WT) form is a critical goal in precision oncology. This compound is a novel, selective, and covalent inhibitor of KRASG12D. This inhibitor utilizes a strain-release alkylation mechanism to target the aspartate residue at codon 12 (Asp12) of the mutant KRAS protein. This guide compares this compound with other known KRASG12D inhibitors and evaluates its selectivity against wild-type KRAS.

Comparative Analysis of KRASG12D Inhibitors

Several inhibitors targeting the KRASG12D mutation are currently under development. The table below summarizes the key characteristics of this compound in comparison to other notable inhibitors.

InhibitorMechanism of ActionTarget SpecificityDevelopment Stage
This compound Covalent, strain-release alkylation of Asp12Selective for KRASG12DPreclinical
MRTX1133 Non-covalent, binds to the switch-II pocketSelective for KRASG12DPreclinical/Clinical
HRS-4642 Non-covalent, high-affinitySelective for KRASG12DPreclinical/Clinical
GFH375 Non-covalent, ON/OFF binding mechanismActs on both active and inactive states of KRASG12DPreclinical
AST2169 Liposomal formulation, down-regulates signaling pathwaysKRASG12DPreclinical

Cross-Reactivity with Wild-Type KRAS

A crucial aspect of a targeted cancer therapeutic is its ability to distinguish between the mutant oncoprotein and its wild-type counterpart, thereby minimizing off-target effects. While specific quantitative data on the IC50 or binding affinity of this compound for wild-type KRAS is not publicly available in the reviewed literature, the covalent targeting strategy based on the unique reactivity of the mutant Asp12 residue suggests a high degree of selectivity.

In contrast, some non-covalent inhibitors have shown a degree of cross-reactivity. For instance, while highly potent against KRASG12D, some inhibitors may exhibit measurable activity against wild-type KRAS at higher concentrations. The development of truly mutant-selective inhibitors remains a key challenge in the field.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of inhibitors like this compound, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitor selectivity.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signals KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Effector Binding G12Di1 This compound G12Di1->KRAS_GTP Covalent Inhibition of Mutant KRASG12D MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Simplified KRAS signaling pathway and the point of intervention by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Data_Analysis Data Analysis: Determine IC50/Kd Assess Selectivity Binding_Assay->Data_Analysis Enzyme_Assay Enzymatic Assay (e.g., GTPase activity) Enzyme_Assay->Data_Analysis Signaling_Assay Downstream Signaling (Western Blot for p-ERK) Signaling_Assay->Data_Analysis Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Viability_Assay->Data_Analysis Inhibitor This compound KRAS_Proteins Purified KRAS Proteins (G12D vs. Wild-Type) Inhibitor->KRAS_Proteins Cell_Lines Cancer Cell Lines (KRASG12D vs. KRAS WT) Inhibitor->Cell_Lines KRAS_Proteins->Binding_Assay KRAS_Proteins->Enzyme_Assay Cell_Lines->Signaling_Assay Cell_Lines->Viability_Assay

Caption: General experimental workflow for assessing inhibitor selectivity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of inhibitor performance. Below are outlines of key experimental protocols.

Biochemical Assays for Binding Affinity and Selectivity
  • Objective: To quantify the binding affinity of this compound to both KRASG12D and wild-type KRAS proteins.

  • Methods:

    • Surface Plasmon Resonance (SPR): Recombinant, purified KRASG12D and KRAS WT proteins are immobilized on a sensor chip. A series of concentrations of this compound are flowed over the chip, and the binding and dissociation rates are measured to determine the equilibrium dissociation constant (Kd).

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between the inhibitor and the KRAS protein in solution, providing a thermodynamic profile of the interaction, including the Kd.

  • Data Analysis: The Kd values for KRASG12D and KRAS WT are compared to determine the selectivity ratio. A higher ratio indicates greater selectivity for the mutant protein.

Cell-Based Assays for On-Target Activity and Cross-Reactivity
  • Objective: To assess the ability of this compound to inhibit KRAS signaling and cell proliferation in cancer cell lines with either the KRASG12D mutation or wild-type KRAS.

  • Methods:

    • Western Blotting for Downstream Signaling: KRASG12D mutant and KRAS WT cancer cell lines are treated with increasing concentrations of this compound. Cell lysates are then analyzed by Western blot for the phosphorylation levels of downstream effectors such as ERK (p-ERK) and AKT (p-AKT). A reduction in phosphorylation indicates inhibition of the pathway.

    • Cell Viability Assays (e.g., MTS or CellTiter-Glo): Cells are seeded in multi-well plates and treated with a dose-response range of this compound. After a set incubation period (e.g., 72 hours), cell viability is measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for both signaling inhibition and cell viability is calculated for each cell line. A significantly lower IC50 in the KRASG12D cell line compared to the KRAS WT cell line demonstrates on-target selectivity.

Conclusion

This compound represents a promising development in the quest for targeted therapies against KRASG12D-driven cancers. Its novel covalent mechanism of action targeting the mutant Asp12 offers the potential for high selectivity over wild-type KRAS. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other emerging KRAS inhibitors.

A Comparative Guide to the Enantioselectivity of G12Di-1 Covalent Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enantioselectivity of G12Di-1, a covalent inhibitor targeting the KRAS G12D mutation, with other alternative inhibitors. Experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows are presented to offer a comprehensive resource for researchers in the field of targeted cancer therapy.

Executive Summary

The development of covalent inhibitors for KRAS G12D, a prevalent oncogenic mutation, represents a significant challenge in cancer drug discovery. G12Di-1, a malolactone-based electrophile, demonstrates enantioselective covalent modification of the mutant aspartate-12 residue. This guide summarizes the available quantitative data, comparing the reactivity of G12Di-1 enantiomers and benchmarking them against other covalent and non-covalent KRAS G12D inhibitors. The provided experimental protocols and pathway diagrams aim to facilitate further research and development in this critical area.

Data Presentation: Quantitative Comparison of KRAS G12D Inhibitors

The following tables summarize the key quantitative data for G12Di-1 and its alternatives. It is important to note that specific kinetic data for the individual enantiomers of G12Di-1 were not publicly available. Therefore, data for a closely related and highly potent analog, referred to as (R)-7 in the literature, is used as a surrogate to illustrate the enantioselectivity.[1]

Inhibitor Enantiomer Mechanism k_inact/K_I (M⁻¹s⁻¹) IC₅₀ (nM) Binding Affinity (K_d, nM) Cellular Activity
G12Di-1 Analog ((R)-7) (R)Covalent11,000[1]--Potent and mutant-selective cellular activity[1]
G12Di-1 Analog (S)CovalentSignificantly less reactive than (R)-enantiomer---
RMC-9805 N/ACovalent (molecular glue)102--Induces apoptosis in KRAS G12D xenograft tumors
MRTX1133 N/ANon-covalentN/A2 (pERK inhibition)[2], 6 (viability)[2]0.2[2]Potent in vitro and in vivo antitumor efficacy[3]

Note: The k_inact/K_I value for the G12Di-1 analog (R)-7 is for the reaction with K-Ras(G12D)•GDP.[1] The IC₅₀ and K_d values for MRTX1133 are against KRAS G12D.

Experimental Protocols

Determination of Enantioselectivity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of G12Di-1 or its analogs.

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD), is used. The selection of the specific CSP is empirical and may require screening of different columns.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: The racemic mixture of G12Di-1 is dissolved in the mobile phase.

  • Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) can be calculated from the peak areas of the two enantiomers.

Kinetic Analysis of Covalent Modification by Mass Spectrometry (MS)

Objective: To determine the second-order rate constant (k_inact/K_I) for the covalent reaction between an inhibitor and KRAS G12D.

Methodology:

  • Reaction Setup: Recombinant KRAS G12D protein is incubated with various concentrations of the covalent inhibitor at a constant temperature (e.g., 37°C). Aliquots are taken at different time points.

  • Quenching: The reaction is quenched at each time point, for example, by adding a solution that denatures the protein and stops the reaction (e.g., formic acid).

  • LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • Intact Protein Analysis: The mass of the unmodified and modified KRAS G12D protein is measured. The percentage of modified protein over time is determined by the relative abundance of the two species.

    • Peptide Mapping: The protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific site of covalent modification.

  • Data Analysis: The observed rate of modification (k_obs) is determined for each inhibitor concentration by fitting the percentage of modification versus time to a first-order equation. The k_inact/K_I value is then calculated by plotting k_obs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for covalent inhibitors.[4]

Cellular Activity Assays

Objective: To assess the inhibitory effect of the compounds on KRAS G12D-driven signaling and cell proliferation.

Methodology:

  • Cell Lines: Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, PANC-1) and KRAS wild-type cell lines are used.

  • Western Blotting for pERK Inhibition:

    • Cells are treated with a range of inhibitor concentrations for a specific time.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated ERK (pERK) and total ERK.

    • The IC₅₀ for pERK inhibition is determined by quantifying the band intensities.

  • Cell Viability Assay (e.g., CellTiter-Glo):

    • Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.

    • After a set incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.

    • Luminescence is measured, and the IC₅₀ for cell viability is calculated.

Mandatory Visualization

KRAS Signaling Pathway and Inhibition

KRAS_Signaling_Pathway KRAS Signaling Pathway and Covalent Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS G12D-GDP (Inactive) KRAS_GTP KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Activates GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G12Di_1 G12Di-1 (R-enantiomer) G12Di_1->KRAS_GDP Covalent Modification

Caption: KRAS signaling pathway and the mechanism of covalent inhibition by G12Di-1.

Experimental Workflow for Determining k_inact/K_I

Experimental_Workflow Workflow for k_inact/K_I Determination cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis Protein Recombinant KRAS G12D Incubation Incubate at 37°C (Time course) Protein->Incubation Inhibitor Covalent Inhibitor (Varying Concentrations) Inhibitor->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS Analysis (Intact Protein or Peptide Mapping) Quench->LCMS Modification Calculate % Modification vs. Time LCMS->Modification k_obs Determine k_obs for each Inhibitor Concentration Modification->k_obs k_inact_Ki Plot k_obs vs. [Inhibitor] to calculate k_inact/K_I k_obs->k_inact_Ki

Caption: Experimental workflow for determining the kinetic parameters of covalent inhibitors.

Logical Relationship of Enantioselective Modification

Enantioselectivity Enantioselective Covalent Modification of KRAS G12D G12Di1_racemic G12Di-1 (Racemic Mixture) R_enantiomer (R)-G12Di-1 G12Di1_racemic->R_enantiomer S_enantiomer (S)-G12Di-1 G12Di1_racemic->S_enantiomer Covalent_Adduct Covalent KRAS G12D-Inhibitor Adduct R_enantiomer->Covalent_Adduct High Reactivity No_Reaction Negligible Reaction S_enantiomer->No_Reaction Low Reactivity KRAS_G12D KRAS G12D (Asp12) KRAS_G12D->Covalent_Adduct

Caption: Logical diagram illustrating the enantioselective reaction of G12Di-1 with KRAS G12D.

References

A Comparative Analysis of Cell Growth Inhibition by Different KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of various KRAS inhibitors, supported by experimental data and detailed protocols.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival. For decades, KRAS was considered "undruggable" due to its challenging protein structure. However, recent breakthroughs have led to the development of several inhibitors targeting specific KRAS mutations, heralding a new era in precision oncology. This guide provides a comparative analysis of the cell growth inhibition properties of different classes of KRAS inhibitors, including those targeting KRAS G12C, KRAS G12D, and pan-KRAS inhibitors.

Overview of KRAS Inhibitor Classes

KRAS inhibitors can be broadly categorized based on the specific mutation they target:

  • KRAS G12C Inhibitors: This class of drugs specifically targets the KRAS protein with a glycine-to-cysteine mutation at codon 12. Sotorasib (AMG 510) and adagrasib (MRTX849) are two FDA-approved inhibitors in this category.[1][2] They work by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive state.[3]

  • KRAS G12D Inhibitors: The G12D mutation is another common KRAS alteration. MRTX1133 is a noncovalent inhibitor that has shown selectivity for KRAS G12D.[4][5]

  • Pan-KRAS/Pan-RAS Inhibitors: These inhibitors are designed to target multiple KRAS mutants or even wild-type KRAS. RMC-6236 is an example of a pan-RAS inhibitor that targets the active, GTP-bound state of RAS proteins.[6][7]

Comparative Analysis of Cell Growth Inhibition

The efficacy of KRAS inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in cancer cell lines harboring specific KRAS mutations. A lower IC50 value indicates greater potency in inhibiting cell growth. The following table summarizes the IC50 values of various KRAS inhibitors across different cancer cell lines.

InhibitorClassCell LineCancer TypeKRAS MutationIC50 (µM)
Sotorasib G12C InhibitorNCI-H358Non-Small Cell Lung CancerG12C0.004 - 0.032[1]
MIA PaCa-2Pancreatic CancerG12C~0.009[8]
H23Non-Small Cell Lung CancerG12C0.6904[8]
SW1573Non-Small Cell Lung CancerG12CMore resistant than H23[9]
Adagrasib G12C InhibitorNCI-H358Non-Small Cell Lung CancerG12C-
MIA PaCa-2Pancreatic CancerG12C-
MRTX1133 G12D InhibitorAGSGastric CancerG12D0.006[5]
MIA PaCa-2Pancreatic CancerG12CRobustly inhibits proliferation[10]
Lung Cancer Cell LinesNon-Small Cell Lung CancerG12CLittle effect[10]
RMC-6236 Pan-RAS InhibitorRAS-dependent cell linesVariousMultiple KRAS mutations0.001 - 0.027[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following is a generalized protocol for a cell viability assay, a common method used to determine the IC50 of KRAS inhibitors.

Cell Viability Assay using CellTiter-Glo®

Objective: To measure the dose-dependent effect of KRAS inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines with known KRAS mutation status

  • Appropriate cell culture medium and supplements

  • KRAS inhibitors (e.g., Sotorasib, Adagrasib, MRTX1133, RMC-6236)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in opaque-walled multiwell plates at a density of approximately 3,000 cells per well in a volume of 90 µL of culture medium.[11]

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the KRAS inhibitors at the desired concentrations.

    • Add 10 µL of the inhibitor solutions to the respective wells to achieve the final desired concentrations.[11]

    • Include a vehicle control (e.g., DMSO) for comparison.

    • Incubate the plates for 72 hours under standard cell culture conditions.[11]

  • CellTiter-Glo® Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[11][12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the inhibitor concentration and determine the IC50 value using a suitable software.

Visualizing Key Concepts

To better understand the mechanisms and workflows involved in the analysis of KRAS inhibitors, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_inactive KRAS-GDP (Inactive) KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GAP GAP KRAS_active->GAP Hydrolyzes GTP RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K SOS1->KRAS_inactive Promotes GDP-GTP exchange GAP->KRAS_inactive MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib/ Adagrasib (G12C Inh.) Sotorasib->KRAS_inactive Traps in inactive state Experimental_Workflow start Start cell_culture 1. Cell Culture (KRAS mutant cell lines) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Inhibitor Treatment (Dose-response) seeding->treatment incubation 4. Incubation (72 hours) treatment->incubation assay 5. Cell Viability Assay (e.g., CellTiter-Glo) incubation->assay readout 6. Luminescence Reading assay->readout analysis 7. Data Analysis (IC50 determination) readout->analysis end End analysis->end Inhibitor_Comparison Inhibitors KRAS Inhibitors G12C Specific G12D Specific Pan-KRAS G12C Sotorasib Adagrasib Targets KRAS G12C mutant Inhibitors:g12c->G12C G12D MRTX1133 Targets KRAS G12D mutant Inhibitors:g12d->G12D Pan RMC-6236 Targets multiple KRAS mutants Inhibitors:pan->Pan

References

Validating the Disruption of Ras-Raf Interaction by (RS)-G12Di-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (RS)-G12Di-1, a novel covalent inhibitor of K-Ras G12D, with other emerging inhibitors targeting the same mutation. The focus is on the validation of the disruption of the critical Ras-Raf protein-protein interaction, a key event in oncogenic signaling. Experimental data is presented to support the comparison, along with detailed methodologies for key validation assays.

Introduction to this compound

This compound is a selective, covalent inhibitor that targets the aspartate-12 (D12) residue of the K-Ras G12D mutant protein. Its mechanism of action involves a strain-release alkylation of Asp12, which covalently modifies the mutant protein. This modification is designed to disrupt the interaction of K-Ras G12D with its downstream effectors, most notably the Raf kinases, thereby inhibiting the MAPK signaling pathway.

Comparative Analysis of K-Ras G12D Inhibitors

The development of inhibitors for K-Ras G12D has been challenging. The following table summarizes the characteristics of this compound in comparison to other notable K-Ras G12D inhibitors.

Inhibitor Mechanism of Action Binding Site Reported Efficacy References
This compound Covalent inhibitor targeting Asp12Switch-II pocketInhibits the interaction between Raf-RBD and K-Ras-G12D in a dose-dependent manner.
MRTX1133 Non-covalent, selective inhibitorSwitch-II pocketDemonstrates potent and selective inhibition of K-Ras G12D signaling.
RMC-9805 Covalent, GTP-state selective inhibitorSwitch-II pocketShows anti-tumor activity in preclinical models.
VS-7375 Dual ON/OFF inhibitorBinds to both active (GTP-bound) and inactive (GDP-bound) statesPotently blocks K-Ras G12D and shows superior anti-tumor efficacy in some preclinical models compared to ON-only inhibitors.

Experimental Validation of Ras-Raf Interaction Disruption

The disruption of the Ras-Raf interaction is a critical validation step for any inhibitor targeting this pathway. Several biochemical and cell-based assays are employed to quantify this disruption.

Biochemical Assays

These assays utilize purified proteins to directly measure the binding affinity between Ras and Raf in the presence and absence of an inhibitor.

Assay Principle Typical Readout
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Measures the proximity of two molecules tagged with donor and acceptor fluorophores. Disruption of the interaction leads to a decrease in the FRET signal.FRET ratio, IC50 value
Surface Plasmon Resonance (SPR) Detects changes in the refractive index on a sensor chip when one protein (analyte) binds to another (ligand) immobilized on the chip.Association (ka) and dissociation (kd) rate constants, Equilibrium dissociation constant (KD)
Pull-down Assay A "bait" protein (e.g., GST-Raf-RBD) immobilized on beads is used to "pull down" its interacting partner (e.g., active Ras-GTP) from a solution.Western blot analysis of the pulled-down protein
Co-Immunoprecipitation (Co-IP) An antibody against a target protein (e.g., Ras) is used to precipitate the protein and its binding partners from a cell lysate.Western blot analysis of the co-precipitated protein (e.g., Raf)
Cellular Assays

These assays are performed in living cells to assess the downstream consequences of inhibiting the Ras-Raf interaction.

Assay Principle Typical Readout
ERK Phosphorylation Assay Measures the phosphorylation level of ERK, a downstream kinase in the MAPK pathway, as an indicator of pathway activation.Western blot, ELISA, or immunofluorescence
Bioluminescence Resonance Energy Transfer (BRET) Similar to FRET but uses a bioluminescent donor and a fluorescent acceptor to measure protein-protein interactions in live cells.BRET ratio

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ras-Raf Interaction

This protocol is adapted from methodologies used to assess Ras-Raf interaction inhibitors.

Materials:

  • Purified, active K-Ras G12D protein (e.g., His-tagged)

  • Purified Raf-RBD (Ras Binding Domain) (e.g., GST-tagged)

  • TR-FRET donor and acceptor fluorophores (e.g., terbium-cryptate-labeled anti-His antibody and d2-labeled anti-GST antibody)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Prepare a dilution series of the test compound (this compound) in the assay buffer.

  • Add the test compound or vehicle control to the wells of the microplate.

  • Add the purified K-Ras G12D and Raf-RBD proteins to the wells.

  • Add the TR-FRET antibody pair (anti-His-terbium and anti-GST-d2) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader.

  • Calculate the FRET ratio (acceptor emission / donor emission) for each well.

  • Plot the FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Pull-down Assay for Ras-Raf Interaction

This protocol provides a general framework for a pull-down assay.

Materials:

  • Cell lysate containing active K-Ras G12D

  • GST-tagged Raf-RBD fusion protein

  • Glutathione-sepharose beads

  • Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with a lower concentration of detergent)

  • SDS-PAGE sample buffer

  • Anti-Ras antibody

  • Test compound (this compound) and vehicle control

Procedure:

  • Incubate the cell lysate with the test compound or vehicle control for a specified time.

  • Incubate the GST-Raf-RBD with glutathione-sepharose beads to immobilize the bait protein.

  • Add the treated cell lysate to the beads and incubate with gentle rocking at 4°C to allow for the pull-down of active Ras.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-Ras antibody to detect the amount of pulled-down Ras.

  • Analyze the band intensities to compare the amount of active Ras pulled down in the presence and absence of the inhibitor.

Cellular ERK Phosphorylation Assay

This protocol outlines a general procedure for assessing ERK activation.

Materials:

  • K-Ras G12D mutant cell line

  • Cell culture medium and supplements

  • Test compound (this compound) and vehicle control

  • Lysis buffer

  • Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the K-Ras G12D mutant cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the anti-p-ERK antibody to detect the activated form of ERK.

  • Strip the membrane and re-probe with the anti-t-ERK antibody to determine the total amount of ERK protein as a loading control.

  • Detect the signals using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.

Visualizations

Ras_Raf_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP loading Ras_GTP->Ras_GDP GTP hydrolysis (GAP) Raf Raf Ras_GTP->Raf Interaction MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK SOS SOS RTK->SOS SOS->Ras_GDP GEF activity G12Di_1 This compound G12Di_1->Ras_GTP Inhibition of Interaction

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.

TR_FRET_Workflow cluster_assay TR-FRET Assay Ras K-Ras G12D-His Plate 384-well Plate Ras->Plate Raf Raf-RBD-GST Raf->Plate Inhibitor This compound Inhibitor->Plate Antibody_Donor Anti-His-Tb Antibody_Donor->Plate Antibody_Acceptor Anti-GST-d2 Antibody_Acceptor->Plate Reader TR-FRET Reader Plate->Reader Measurement Data IC50 Curve Reader->Data Analysis Pull_Down_Workflow cluster_workflow Pull-down Assay Workflow Lysate Cell Lysate (with K-Ras G12D) Inhibitor Incubate with This compound Lysate->Inhibitor Pull_down Pull-down Inhibitor->Pull_down Beads GST-Raf-RBD on Beads Beads->Pull_down Wash Wash Beads Pull_down->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE & Western Blot Elute->SDS_PAGE Detection Detect Ras SDS_PAGE->Detection

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。